molecular formula C20H23NO2 B1613844 3-Methoxy-4'-piperidinomethyl benzophenone CAS No. 898771-01-2

3-Methoxy-4'-piperidinomethyl benzophenone

Cat. No.: B1613844
CAS No.: 898771-01-2
M. Wt: 309.4 g/mol
InChI Key: CKCGOLNRBBRDOO-UHFFFAOYSA-N
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Description

3-Methoxy-4'-piperidinomethyl benzophenone is a useful research compound. Its molecular formula is C20H23NO2 and its molecular weight is 309.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methoxy-4'-piperidinomethyl benzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-4'-piperidinomethyl benzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methoxyphenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-23-19-7-5-6-18(14-19)20(22)17-10-8-16(9-11-17)15-21-12-3-2-4-13-21/h5-11,14H,2-4,12-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCGOLNRBBRDOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642676
Record name (3-Methoxyphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-01-2
Record name Methanone, (3-methoxyphenyl)[4-(1-piperidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898771-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Methoxyphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Methoxy-4'-piperidinomethyl benzophenone synthesis pathway and mechanism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis pathway, mechanism, and process controls for 3-Methoxy-4'-piperidinomethyl benzophenone .[1] This molecule represents a critical pharmacophore in medicinal chemistry, serving as a scaffold for acetylcholinesterase (AChE) inhibitors (analogous to Donepezil), anti-inflammatory agents (COX-2 inhibition), and choline transporter modulators.

The synthesis strategy prioritizes the Bromomethyl Intermediate Pathway , chosen for its scalability and high regiochemical fidelity compared to direct Mannich condensations. This guide is designed for researchers requiring high-purity synthesis for Structure-Activity Relationship (SAR) studies.[1]

Retrosynthetic Analysis

To design a robust pathway, we deconstruct the target molecule at its most labile bonds. The strategic disconnection reveals a convergent synthesis relying on the functionalization of a methyl-benzophenone core.

Logical Disconnection
  • C–N Disconnection: The piperidine ring is installed via Nucleophilic Substitution (

    
    ) on a benzylic halide.[1]
    
  • Functional Group Interconversion (FGI): The benzylic halide is derived from a benzylic methyl group via radical halogenation.[1]

  • C–C Disconnection: The benzophenone core is constructed via Friedel-Crafts Acylation, coupling a methoxy-substituted benzoyl chloride with toluene.[1]

Retrosynthesis Target Target: 3-Methoxy-4'-piperidinomethyl benzophenone Inter1 Intermediate 1: 3-Methoxy-4'-(bromomethyl)benzophenone Inter1->Target C-N Bond Formation (SN2) Inter2 Intermediate 2: 3-Methoxy-4'-methylbenzophenone Inter2->Inter1 Wohl-Ziegler Bromination Start1 Starting Material A: 3-Methoxybenzoyl chloride Start1->Inter2 Friedel-Crafts Acylation Start2 Starting Material B: Toluene Start2->Inter2 Piperidine Reagent: Piperidine Piperidine->Target

Figure 1: Retrosynthetic breakdown of the target molecule showing the convergent assembly from toluene and 3-methoxybenzoyl chloride.[1]

Detailed Synthesis Pathway & Mechanisms[1][2]

Phase 1: Construction of the Benzophenone Core

Reaction: Friedel-Crafts Acylation Precursors: 3-Methoxybenzoyl chloride + Toluene[1]

The synthesis begins with the electrophilic aromatic substitution of toluene. We utilize 3-methoxybenzoyl chloride rather than reacting anisole with 4-methylbenzoyl chloride.[1]

  • Causality: Reacting anisole (highly activated) with an acid chloride often leads to ortho/para mixtures that are difficult to separate.[1] By using toluene (moderately activated) and the meta-substituted acid chloride, we direct the acylation primarily to the para position of the toluene ring due to steric hindrance at the ortho positions.

Mechanism: The


 Lewis acid complexes with the acyl chloride to generate an acylium ion (

). This electrophile attacks the para-position of toluene (stabilized by the methyl inductive effect).
Phase 2: Benzylic Activation (Wohl-Ziegler Reaction)

Reaction: Radical Bromination Precursors: 3-Methoxy-4'-methylbenzophenone + N-Bromosuccinimide (NBS)[1]

Mechanism: This step utilizes a radical chain mechanism initiated by AIBN (Azobisisobutyronitrile).[1]

  • Initiation: AIBN decomposes thermally to create radical species that abstract bromine from NBS.[1]

  • Propagation: The bromine radical abstracts a benzylic hydrogen (bond dissociation energy ~88 kcal/mol, significantly lower than aromatic C-H), creating a resonance-stabilized benzylic radical.

  • Selectivity: NBS is used instead of

    
     to maintain a low concentration of bromine, preventing electrophilic bromination of the aromatic ring or the methoxy group.
    
Phase 3: Amination (The Target Step)

Reaction: Nucleophilic Substitution (


)
Precursors:  3-Methoxy-4'-(bromomethyl)benzophenone + Piperidine[1]

Mechanism: Piperidine acts as a secondary amine nucleophile.[1] The reaction proceeds via a concerted backside attack on the benzylic carbon, displacing the bromide leaving group.

SN2_Mechanism Nuc Piperidine (Nucleophile) TS Transition State [N...C...Br]‡ Nuc->TS Attack (HOMO) Substrate Benzylic Bromide (Electrophile) Substrate->TS LUMO (sigma*) Product Target Molecule (Amine) TS->Product Inversion LG Bromide Ion (Leaving Group) TS->LG

Figure 2: Mechanistic flow of the S_N2 amination step. The transition state involves the overlap of the piperidine nitrogen lone pair with the antibonding orbital of the C-Br bond.

Experimental Protocols

Phase 1: Synthesis of 3-Methoxy-4'-methylbenzophenone[1][3]
  • Reagents: 3-Methoxybenzoyl chloride (12.0 g, 70 mmol), Toluene (excess/solvent or 1 eq in DCM),

    
     (1.1 eq), DCM (Dry).
    
  • Protocol:

    • Suspend

      
       (10.3 g) in anhydrous DCM (40 mL) at 0°C under Argon.
      
    • Mix 3-Methoxybenzoyl chloride and Toluene (6.5 g) in DCM (10 mL).

    • Add the organic mixture dropwise to the

      
       suspension. Note: Exothermic.[1]
      
    • Stir at room temperature for 4 hours.

    • Quench: Pour carefully into ice/HCl (1:1).

    • Workup: Extract with DCM, wash with brine, dry over

      
      .
      
    • Purification: Recrystallization from Ethanol/Hexane to remove ortho-isomers.[1]

    • Expected Yield: 80-85%.[1][2]

Phase 2: Bromination to 3-Methoxy-4'-(bromomethyl)benzophenone[1]
  • Reagents: Phase 1 Product (10 mmol), NBS (10.5 mmol), AIBN (0.5 mmol),

    
     or Benzotrifluoride (greener alternative).
    
  • Protocol:

    • Dissolve the methyl-benzophenone in solvent (50 mL).

    • Add NBS and AIBN.[1]

    • Reflux (70-80°C) for 3-6 hours. Monitor by TLC (Target is less polar than starting material).[1]

    • Critical Step: Filter the hot solution to remove Succinimide (insoluble byproduct).[1]

    • Concentrate filtrate to obtain the crude bromide.[1]

    • Safety: Benzylic bromides are potent lachrymators.[1] Handle in a fume hood.

Phase 3: Substitution with Piperidine[1]
  • Reagents: Crude Bromide (from Phase 2), Piperidine (1.2 eq),

    
     (2.0 eq), Acetonitrile (ACN).
    
  • Protocol:

    • Suspend

      
       in ACN (30 mL).[1]
      
    • Add Piperidine (1.2 eq) and stir for 10 mins.

    • Add the crude bromide (dissolved in minimal ACN) dropwise.[1]

    • Stir at 60°C for 2 hours.

    • Workup: Filter off inorganic salts. Evaporate solvent.[1][3]

    • Purification: Flash Column Chromatography (

      
      , Ethyl Acetate:Hexane 3:7 with 1% Triethylamine).
      

Quantitative Data & Quality Control

Reaction Parameter Summary
StepReaction TypeKey ReagentSolventTemp (°C)Typical Yield
1 Friedel-Crafts

DCM0

25
82%
2 Wohl-ZieglerNBS/AIBN

*
77 (Reflux)75%
3 Amination (

)
PiperidineACN6088%

*Note: Benzotrifluoride is a recommended substitute for Carbon Tetrachloride (


) due to toxicity regulations.
Analytical Validation (Expected Data)

To validate the structure, researchers should look for the following NMR signatures:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       3.85 (s, 3H): Methoxy group (–
      
      
      
      ).[1]
    • 
       3.55 (s, 2H): Benzylic methylene (Ar–
      
      
      
      –N).[1] Diagnostic Signal.
    • 
       2.38 (m, 4H): Piperidine ring protons adjacent to Nitrogen.
      
    • 
       1.60 (m, 6H): Remaining piperidine protons.
      
    • 
       7.0 – 7.8 (m, 8H): Aromatic protons (Benzophenone core).[1]
      

References

  • Benzophenone Scaffold Utility: Title: Benzophenone: a ubiquitous scaffold in medicinal chemistry.[1][4] Source: Journal of Medicinal Chemistry / PMC.[1] URL:[Link][1]

  • Bromination Mechanism (Wohl-Ziegler): Title: Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols (NBS Protocols).[1] Source: Molecules (MDPI).[1] URL:[Link]

  • Nucleophilic Substitution Kinetics: Title: Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions (Piperidine kinetics).[5] Source: NIH / PMC.[1] URL:[Link]

  • General Benzophenone-Piperidine Analogs: Title: Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides. Source: Bioorganic & Medicinal Chemistry Letters.[1][6] URL:[Link]

Sources

Physicochemical properties of 3-Methoxy-4'-piperidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide Physicochemical Properties of 3-Methoxy-4'-piperidinomethyl benzophenone

Abstract

This technical guide provides a comprehensive analysis of the essential physicochemical properties of 3-Methoxy-4'-piperidinomethyl benzophenone. As this molecule is not widely characterized in commercial or academic literature, this document outlines the theoretical predictions and validated experimental protocols required for its full characterization. It is intended for researchers, medicinal chemists, and drug development professionals who require a deep understanding of this compound's behavior for applications in pharmacology and material science. The guide emphasizes the causal relationships between molecular structure and physical properties, providing both predictive insights and step-by-step methodologies for empirical validation.

Compound Identification and Structure

3-Methoxy-4'-piperidinomethyl benzophenone is a derivative of benzophenone featuring a methoxy substituent on one phenyl ring and a piperidinomethyl group on the other. This unique combination of a hydrophobic core, a hydrogen bond acceptor (methoxy ether), and a basic tertiary amine (piperidine) dictates its chemical behavior.

  • IUPAC Name: (3-methoxyphenyl)(4-(piperidin-1-ylmethyl)phenyl)methanone

  • Molecular Formula: C₂₀H₂₃NO₂

  • Molecular Weight: 325.41 g/mol

  • CAS Number: Not assigned (as of the date of this document)

Chemical Structure:

(Note: A 2D rendering of the structure would be placed here in a formal document.)

The molecule's properties are critical for its development. For instance, its solubility and lipophilicity are key determinants of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile in preclinical studies.

Structural Elucidation and Verification

Confirming the identity and purity of a newly synthesized batch of 3-Methoxy-4'-piperidinomethyl benzophenone is the foundational step before any further characterization. A combination of spectroscopic techniques is required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides atom-level structural information. Predicted chemical shifts (δ) in CDCl₃ are based on analogous structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Notes
Aromatic Protons 6.9 - 7.8 115 - 160 Complex multiplet region. Protons on the methoxy-substituted ring will be slightly upfield.
Methoxy (-OCH₃) ~3.8 (singlet, 3H) ~55 Characteristic singlet for a methoxy group.
Methylene (-CH₂-) ~3.5 (singlet, 2H) ~63 Benzylic protons adjacent to the nitrogen.
Piperidine α-CH₂ ~2.4 (triplet, 4H) ~54 Protons adjacent to the nitrogen atom.
Piperidine β,γ-CH₂ 1.4 - 1.6 (multiplet, 6H) ~24, ~26 Overlapping signals for the remaining piperidine protons.

| Carbonyl (C=O) | N/A | ~196 | Diagnostic downfield signal for the ketone carbon. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

  • Method: Electrospray Ionization (ESI) in positive mode is ideal due to the basic nitrogen, which is easily protonated.

  • Expected Molecular Ion: [M+H]⁺ at m/z 326.18.

  • Key Fragmentation: A prominent fragment is expected from the benzylic cleavage, resulting in the loss of the piperidine group and formation of a stable benzyl cation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to verify the presence of key functional groups.

Table 2: Key IR Absorption Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 3000
Ketone C=O Stretch 1650 - 1670
Aromatic C=C Stretch 1580 - 1600
Ether C-O Stretch 1200 - 1260 (asymmetric)

| Amine C-N | Stretch | 1100 - 1200 |

Core Physicochemical Properties

The following properties are essential for evaluating the compound's suitability for further development, particularly in pharmaceutical contexts.

Melting Point (MP)

The melting point is a critical indicator of purity and identity. Based on the rigid benzophenone core and the introduction of a polar, bulky side chain, the compound is expected to be a crystalline solid at room temperature with a relatively high melting point compared to unsubstituted benzophenone (MP ~48°C).

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary in a calibrated digital melting point apparatus.

  • Measurement: Heat the sample rapidly to ~15°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.

  • Observation: Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample. A narrow range (<2°C) is indicative of high purity.

Solubility

Solubility dictates how the compound can be formulated and is a primary factor in its bioavailability. The molecule possesses a large hydrophobic surface area but also a basic nitrogen atom, making its aqueous solubility highly pH-dependent.

Predicted Solubility Profile:

  • Aqueous (pH 7.4): Low. The molecule is largely un-ionized and dominated by its hydrophobic character.

  • Aqueous (pH < 6): Significantly Higher. The piperidine nitrogen (pKa ~9) will be protonated, forming a soluble hydrochloride salt.

  • Organic Solvents (DMSO, DMF, Ethanol): High. The organic nature of the compound ensures good solubility in these solvents.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Preparation: Add an excess amount of the compound to a known volume of the solvent (e.g., water, phosphate-buffered saline pH 7.4) in a glass vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the excess solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable mobile phase or solvent, and determine the concentration using a validated HPLC-UV method against a calibration curve.

Acid Dissociation Constant (pKa)

The pKa value is essential for predicting the ionization state of the molecule at a given pH. The only significant ionizable center is the tertiary amine of the piperidine ring.

  • Prediction: The pKa of piperidine's conjugate acid is ~11.2. Alkyl substitution on the nitrogen typically reduces basicity. Therefore, the pKa of the protonated 3-Methoxy-4'-piperidinomethyl benzophenone is predicted to be in the range of 8.5 - 9.5 .

Experimental Protocol: Potentiometric Titration

  • Solution Prep: Accurately weigh the compound and dissolve it in a suitable co-solvent mixture (e.g., methanol/water) to create a solution of known concentration.

  • Titration: While stirring and monitoring the pH with a calibrated electrode, perform a slow, stepwise titration with a standardized acid (e.g., 0.1 M HCl).

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the titration curve.

The workflow for characterizing a novel compound like this follows a logical progression from identity confirmation to property determination.

G cluster_0 Step 1: Identity & Purity cluster_1 Step 2: Physicochemical Profiling cluster_2 Step 3: Application & Development Synthesis Synthesis & Purification NMR NMR (¹H, ¹³C) Synthesis->NMR Verify Structure MS Mass Spectrometry (MS) Synthesis->MS Verify Structure IR IR Spectroscopy Synthesis->IR Verify Structure MP Melting Point (MP) Synthesis->MP Assess Purity pKa pKa Determination MP->pKa Confirmed Pure Compound Sol Aqueous & Organic Solubility LogP LogP / LogD Measurement Sol->LogP Select Aqueous Buffer ADME In Vitro ADME Assays Sol->ADME Formulation Formulation Development Sol->Formulation pKa->Sol Inform pH for Solubility pKa->ADME LogP->ADME

Caption: Workflow for Physicochemical Characterization.

Lipophilicity (LogP and LogD)

Lipophilicity is a critical parameter that influences a drug's ability to cross biological membranes.

  • LogP (Partition Coefficient): Measures the distribution of the neutral species between octanol and water. Given the large aromatic system, the LogP is expected to be high (>3.5).

  • LogD (Distribution Coefficient): Measures the distribution of all species (neutral and ionized) at a specific pH. The LogD will be highly dependent on pH.

    • At pH > 10 (neutral form), LogD ≈ LogP.

    • At pH 7.4 (partially ionized), LogD < LogP.

    • At pH < 7 (fully ionized), LogD << LogP.

This pH-dependent behavior is crucial for understanding how the molecule will behave in different physiological compartments, such as the stomach (low pH) versus the intestine (higher pH).

G cluster_0 Low pH (e.g., pH 2) cluster_1 High pH (e.g., pH 11) node_low [Molecule-H]⁺ (Ionized, Water Soluble) LogD is LOW Equilibrium pH ≈ pKa (8.5-9.5) node_low->Equilibrium Increase pH node_high Molecule (Neutral, Lipid Soluble) LogD ≈ LogP is HIGH node_high->Equilibrium Decrease pH Equilibrium->node_low Decrease pH Equilibrium->node_high Increase pH

Caption: Relationship between pH, Ionization, and LogD.

Experimental Protocol: Shake-Flask Method for LogD at pH 7.4

  • Buffer Prep: Prepare a phosphate buffer at pH 7.4, pre-saturate it with n-octanol. Also, pre-saturate n-octanol with the buffer.

  • Sample Prep: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). Add a small aliquot to a vial containing known volumes of the pre-saturated buffer and n-octanol. The final DMSO concentration should be <1%.

  • Equilibration: Shake the vial for several hours to allow the compound to partition between the two phases.

  • Separation: Centrifuge the vial to ensure complete separation of the aqueous and octanol layers.

  • Quantification: Measure the concentration of the compound in both the aqueous and octanol layers using a validated HPLC-UV method.

  • Calculation: Calculate LogD as: LogD = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Summary of Predicted Properties

The following table summarizes the predicted physicochemical properties for 3-Methoxy-4'-piperidinomethyl benzophenone, which form the basis for empirical verification.

Table 3: Summary of Predicted Physicochemical Data

Property Predicted Value / Behavior Rationale / Importance
Physical State Crystalline Solid High molecular weight, rigid core.
Melting Point > 100 °C (estimated) Strong intermolecular forces from polar groups. Purity indicator.
Aqueous Solubility Low at pH 7.4; High at pH < 6 pH-dependent ionization of the piperidine group. Affects formulation and absorption.
pKa (Conjugate Acid) 8.5 - 9.5 Basicity of the tertiary amine. Governs ionization state in physiological pH range.
LogP > 3.5 Large hydrophobic benzophenone core. Predicts baseline lipophilicity.

| LogD (at pH 7.4) | 2.0 - 3.0 (estimated) | Partial ionization at pH 7.4 reduces lipophilicity. Predicts membrane permeability. |

Conclusion

3-Methoxy-4'-piperidinomethyl benzophenone is a molecule with complex physicochemical characteristics driven by its combination of hydrophobic and basic functional groups. Its properties, particularly solubility and lipophilicity, are highly sensitive to pH, a critical consideration for any application in biological systems. The experimental protocols detailed in this guide provide a robust framework for the empirical determination of these properties. Accurate characterization is the cornerstone of successful drug discovery and development, enabling informed decisions on formulation, dosing, and screening strategies.

References

(Note: As this compound is not widely documented, these references provide authoritative protocols and principles for the characterization methods described.)

  • Determination of Melting Point: United States Pharmacopeia (USP). "〈741〉 Melting Range or Temperature." USP-NF.[Link]

  • Shake-Flask Method for Solubility: OECD Guidelines for the Testing of Chemicals, Section 1, Test No. 105: Water Solubility. OECD iLibrary.[Link]

  • Potentiometric pKa Determination: Avdeef, A. (2012). "Potentiometric pKa." In Absorption and Drug Development (pp. 331-387). Wiley. [Link]

  • Shake-Flask Method for LogP/LogD: OECD Guidelines for the Testing of Chemicals, Section 1, Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD iLibrary.[Link]

  • Spectroscopic Identification of Organic Compounds: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. Wiley. [Link]

Nuclear Magnetic Resonance (NMR) Spectrum of 3-Methoxy-4'-piperidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][3][4][5][6][7]

This guide provides a comprehensive structural elucidation framework for 3-Methoxy-4'-piperidinomethyl benzophenone .[1][2] As a molecule combining a benzophenone core with a basic piperidine side chain, it represents a classic "linker" scaffold often encountered in the synthesis of CNS-active agents (e.g., analogs of Donepezil or psychoactive ligands).

The NMR profile of this compound is defined by three distinct chemical environments:

  • The Electron-Deficient Core: The benzophenone carbonyl (

    
    ) creates a strong anisotropic deshielding effect on the ortho protons of both aromatic rings.[1][2]
    
  • The Asymmetric Ring A: The 3-methoxy substitution breaks symmetry, creating a complex aromatic splitting pattern.[1][2]

  • The Basic Side Chain (Ring B): The 4'-piperidinomethyl group introduces aliphatic signals and a pH-sensitive benzylic position.[1][2]

Experimental Protocol

To ensure high-resolution data and reproducible chemical shifts, the following protocol is recommended.

Sample Preparation[1][2][4][6]
  • Solvent Selection: Chloroform-d (

    
    )  is the standard solvent for the free base form.[1][2]
    
    • Note: If the sample is a hydrochloride salt (common for piperidines), use DMSO-

      
        or Methanol-
      
      
      
      to prevent precipitation and aggregation.[1][2]
  • Concentration: 10–15 mg of sample in 0.6 mL solvent for optimal signal-to-noise (S/N) ratio in 1D experiments.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1][2]

Acquisition Parameters (Standard 400/500 MHz)
ParameterSettingRationale
Pulse Angle

Ensures rapid relaxation for quantitative integration.[1][2]
Relaxation Delay (D1) 1.0 – 2.0 sSufficient for complete relaxation of aromatic protons.[1][2]
Scans (NS) 16 (1H) / 1024 (13C)High S/N required for quaternary carbons (C=O, C-O).[2]
Spectral Width -2 to 14 ppmCovers potential acidic protons or exchangeable NH salts.[1][2]

NMR Spectral Analysis (Predicted & Rationalized)

The proton spectrum is divided into two clear zones: the aliphatic region (1.0–4.0 ppm) and the aromatic region (6.8–7.8 ppm).[2]

Aliphatic Region: The Side Chains

The piperidine ring and linkers provide the most diagnostic high-field signals.[1][2]

Chemical Shift (

, ppm)
Mult.IntegralAssignmentMechanistic Insight
1.40 – 1.48 m2HPip-H4 (

)
Most shielded methylene in the piperidine ring.[1][2]
1.55 – 1.65 m4HPip-H3, H5 (

)
Slightly deshielded by proximity to nitrogen.[1][2]
2.35 – 2.45 broad t4HPip-H2, H6 (

)
Distinctive broadening due to ring inversion; deshielded by Nitrogen.[1][2]
3.52 s2H

Critical Diagnostic: The benzylic singlet confirms the "methyl" bridge is intact.[1][2]
3.85 s3H

Characteristic sharp singlet for methoxy attached to an aromatic ring.[1][2]
Aromatic Region: The Benzophenone Core

The carbonyl group at the center acts as an electron-withdrawing group (EWG), pushing ortho protons downfield.

Ring A (3-Methoxy substituted)

This ring displays a 1,3-disubstitution pattern relative to the carbonyl.[1][2]

  • 
     7.35 – 7.45 (m, 3H):  Overlapping signals for H-5 (meta to both), H-6 (ortho to CO), and H-4 (para to CO).[1][2]
    
  • 
     7.10 (dt, 1H):  H-2 (Ortho to OMe, Ortho to CO).[2] This proton is unique; it is shielded by the OMe group but deshielded by the CO, often appearing as a doublet of triplets or narrow multiplet.
    
Ring B (4'-Piperidinomethyl substituted)

This ring displays a classic AA'BB' system (para-substitution).[1][2]

  • 
     7.75 (d, 
    
    
    
    Hz, 2H):
    Protons ortho to the Carbonyl.[2] Strongly deshielded.[1][2]
  • 
     7.42 (d, 
    
    
    
    Hz, 2H):
    Protons ortho to the alkyl linker (meta to Carbonyl).[2]

NMR Spectral Analysis

The carbon spectrum confirms the backbone skeleton.[1][2]

Shift (ppm)Carbon TypeAssignmentNotes
196.5 Quaternary (

)
Benzophenone CarbonylMost deshielded signal; diagnostic of diaryl ketone.[1][2]
159.8 Quaternary (

)
Ring A: C3 (Ipso-OMe)Deshielded by oxygen attachment.[1][2]
144.5 QuaternaryRing B: C4' (Ipso-Alkyl)Attachment point of the piperidinomethyl group.[1][2]
138.0 QuaternaryRing A: C1 (Ipso-CO)
136.5 QuaternaryRing B: C1' (Ipso-CO)
130.0 - 113.0 Methine (

)
Aromatic CarbonsC2 (ortho to OMe) is typically most shielded (~113 ppm).[1][2]
63.5 Methylene (

)

Benzylic carbon.[1][2]
55.4 Methyl (

)

Methoxy carbon.[1][2]
54.5 Methylene (

)
Pip-C2, C6

-carbons to Nitrogen.[1][2]
26.0 / 24.5 Methylene (

)
Pip-C3, C5 / C4Remaining piperidine carbons.[1][2]

Structural Assignment Workflow (Visualization)

The following diagram illustrates the logical flow for assigning the structure using 1D and 2D NMR techniques.

NMR_Assignment_Workflow Start Unknown Sample (Benzophenone Derivative) H1_Spec 1H NMR Spectrum (1D Analysis) Start->H1_Spec Ali_Zone Aliphatic Zone (1.0 - 4.0 ppm) H1_Spec->Ali_Zone Aro_Zone Aromatic Zone (6.8 - 7.8 ppm) H1_Spec->Aro_Zone OMe_Ident Singlet @ 3.85 ppm (Methoxy Group) Ali_Zone->OMe_Ident Benzylic_Ident Singlet @ 3.52 ppm (Ar-CH2-N Linker) Ali_Zone->Benzylic_Ident Pip_Ident Multiplets @ 1.4-2.4 ppm (Piperidine Ring) Ali_Zone->Pip_Ident C13 13C NMR / HSQC Confirm C-H connectivity OMe_Ident->C13 HMBC HMBC Correlation Link Ring B to Piperidine (Ar-H to Benzylic C) Benzylic_Ident->HMBC Key Linkage Pip_Ident->C13 AABB AA'BB' System (Ring B: Para-sub) Aro_Zone->AABB AMX Complex Multiplets (Ring A: Meta-sub) Aro_Zone->AMX AABB->HMBC Final Confirmed Structure: 3-Methoxy-4'-piperidinomethyl benzophenone C13->Final HMBC->Final

Caption: Logical workflow for structural verification, highlighting the critical role of HMBC in connecting the piperidine tail to the benzophenone core.

Advanced Verification: 2D NMR Strategies

To satisfy the "Self-Validating System" requirement of this guide, researchers should perform the following 2D experiments if the 1D spectrum shows ambiguity (e.g., overlapping aromatic peaks).

HMBC (Heteronuclear Multiple Bond Correlation)

This is the definitive experiment for this molecule.[1][2]

  • Target Correlation: Look for a cross-peak between the benzylic protons (3.52 ppm) and the aromatic quaternary carbons of Ring B (specifically C4' and C3'/C5').[2]

  • Validation: This proves the piperidine is attached to Ring B, not Ring A.[2]

COSY (Correlation Spectroscopy)[2]
  • Piperidine Ring: Confirm the continuous spin system:

    
    .
    
  • Ring B: Confirm the "roofing" effect or coupling between the doublet at 7.75 ppm and the doublet at 7.42 ppm.

Quality Control & Impurity Profiling

In drug development contexts, specific impurities are common with this synthesis route (Mannich reaction or Benzyl halide substitution).[1][2]

Impurity SignalSourceChemical Shift
Toluene Recrystallization SolventSinglet ~2.36 ppm (

), Multiplets ~7.1-7.2 ppm.[1][2]
Benzophenone Unreacted Starting MaterialMultiplets 7.4 - 7.8 ppm (lacks aliphatic signals).[1][2]
Dichloromethane Extraction SolventSinglet ~5.30 ppm.[1][2]
Water Hygroscopic SaltBroad singlet ~1.56 ppm (in

) or ~3.33 ppm (in DMSO).[1][2]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2] (Standard text for substituent effects on benzene rings).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1][2] Spectral Database for Organic Compounds (SDBS). [Link] (Source for 3-methoxybenzophenone and piperidine fragment shifts).[1][2]

  • Reich, H. J. (2024).[1][2] Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[1][2] [Link] (Authoritative guide on chemical shift correlations).

  • PubChem. (2024).[1][2] 4-Methoxybenzophenone Compound Summary. National Library of Medicine.[1][2] [Link] (Reference for benzophenone core shifts).[1][2]

Sources

Technical Guide: Mass Spectrometry Analysis of 3-Methoxy-4'-piperidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the structural characterization and quantification of 3-Methoxy-4'-piperidinomethyl benzophenone (hereafter referred to as 3M4P-BP ) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

3M4P-BP is a synthetic diaryl ketone featuring a basic piperidine moiety and a methoxy-substituted aromatic ring. Its analysis requires specific attention to ionization physics due to the high basicity of the piperidine nitrogen (


). This guide moves beyond generic protocols, offering a mechanism-based approach to method development, fragmentation prediction, and assay validation.

Chemical Context & Ionization Physics

To design a robust MS method, one must first understand the analyte's behavior in the gas phase.

Structural Properties[1]
  • Chemical Formula:

    
    
    
  • Monoisotopic Mass: 309.1729 Da

  • Protonated Precursor

    
    :  310.1802 Da
    
Ionization Strategy (ESI+)

The molecule contains two distinct domains:

  • The Benzophenone Core: A hydrophobic, conjugated system that facilitates retention on Reverse Phase (RP) columns.

  • The Piperidine Ring: A saturated heterocycle containing a tertiary amine.

Causality in Method Choice: We utilize Electrospray Ionization in Positive Mode (ESI+) . The tertiary nitrogen in the piperidine ring acts as a "proton sponge" in the mobile phase. Under acidic conditions (pH < 4), this nitrogen is fully protonated, ensuring high ionization efficiency. Negative mode (ESI-) is unsuitable as the molecule lacks acidic protons (e.g., carboxylic acids or phenols) capable of stable deprotonation.

LC-MS/MS Method Development

The following protocol is designed to maximize signal-to-noise (S/N) ratios while separating 3M4P-BP from potential synthetic impurities (e.g., des-methyl analogs or N-oxide byproducts).

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 End-capped (e.g., 2.1 x 50mm, 1.7 µm)The hydrophobic benzophenone core requires strong non-polar interaction for retention. End-capping reduces peak tailing caused by the basic amine interacting with residual silanols.
Mobile Phase A Water + 0.1% Formic AcidFormic acid lowers pH to ~2.7, ensuring the piperidine nitrogen (

) is protonated (

state).
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peak shapes for aromatic compounds compared to Methanol.
Flow Rate 0.4 - 0.6 mL/minOptimal linear velocity for UPLC/UHPLC sub-2-micron particles.
Column Temp 40°CReduces mobile phase viscosity and improves mass transfer kinetics.
Mass Spectrometry Source Parameters
  • Source: ESI Positive[1][2]

  • Capillary Voltage: 2.5 - 3.0 kV (Avoid >3.5 kV to prevent in-source fragmentation of the labile benzyl-nitrogen bond).

  • Desolvation Temp: 450°C (High temperature required to desolvate the hydrophobic benzophenone core).

Fragmentation Mechanics (MS/MS)

Understanding the fragmentation pathway is critical for selecting Quantifier and Qualifier ions. 3M4P-BP follows a predictable dissociation pattern governed by Charge-Remote Fragmentation and Inductive Cleavage .

Predicted Fragmentation Pathway

The protonated precursor (


 310.18) possesses high internal energy. Upon Collision-Induced Dissociation (CID), the energy dissipates through specific bond breakages:
  • Primary Pathway (Piperidine Loss): The weakest bond is often the C-N bond connecting the piperidine to the benzyl methylene group. However, in benzophenones,

    
    -cleavage at the carbonyl is also dominant.
    
  • Diagnostic Ion A (

    
     135):  The 3-methoxybenzoyl cation . This forms via inductive cleavage at the carbonyl-phenyl bond. This is a highly stable, resonance-stabilized ion, making it an excellent Quantifier.
    
  • Diagnostic Ion B (

    
     98/84):  Piperidine-related fragments. The piperidinium ion (
    
    
    
    ) or the dehydropiperidinium ion (
    
    
    ) are common in high-energy collisions.
Visualization of Signaling Pathways (DOT)

The following diagram illustrates the logical flow of the analytical workflow and the specific fragmentation mechanism.

G cluster_workflow Analytical Workflow cluster_fragmentation Fragmentation Pathway (CID) Sample Sample Prep (Protein Precip / LLE) LC LC Separation (C18, Acidic pH) Sample->LC ESI ESI+ Ionization [M+H]+ Formation LC->ESI MS1 Q1 Filter Select m/z 310.18 ESI->MS1 CID Collision Cell (N2 Gas, 20-40 eV) MS1->CID MS2 Q3 Detection Fragment Analysis CID->MS2 Precursor Precursor Ion [M+H]+ m/z 310.18 MS2->Precursor Spectra Interpretation FragA Frag A: 3-Methoxybenzoyl m/z 135.04 (Alpha-Cleavage) Precursor->FragA High Stability FragB Frag B: Piperidinium m/z 86.09 (C-N Bond Break) Precursor->FragB Low Mass FragC Frag C: Benzyl Cation m/z 225.09 (Neutral Loss of Piperidine) Precursor->FragC Neutral Loss

Caption: Figure 1. Integrated LC-MS/MS workflow and predicted collision-induced dissociation (CID) pathways for 3M4P-BP.

Experimental Protocol: Step-by-Step

Sample Preparation (Plasma/Serum)
  • Principle: Protein precipitation is preferred over Solid Phase Extraction (SPE) for initial method development to prevent loss of the basic amine on cation-exchange cartridges during wash steps.

  • Step 1: Aliquot 50 µL of plasma.

  • Step 2: Add 150 µL of ice-cold Acetonitrile containing Internal Standard (e.g., Donepezil-d7 or a structural analog like 4-piperidinomethyl benzophenone).

  • Step 3: Vortex for 30s; Centrifuge at 10,000 x g for 10 mins.

  • Step 4: Inject 2-5 µL of supernatant.

MRM Transition Table

Use these transitions for Multiple Reaction Monitoring (MRM) on a Triple Quadrupole system.

Ion TypePrecursor (

)
Product (

)
Collision Energy (eV)Purpose
Quantifier 310.2135.025 - 30High abundance, specific to methoxy-ring
Qualifier 1 310.286.135 - 40Confirms piperidine moiety
Qualifier 2 310.298.120 - 25Alternative piperidine fragment

Note: Collision energies are estimates. Perform a "breakdown curve" experiment by ramping CE from 10 to 60 eV to optimize.

Validation & Quality Control

To ensure the method is self-validating (Trustworthiness), adhere to these criteria:

  • Linearity: Calibration curve must range from 1 ng/mL to 1000 ng/mL with

    
    .
    
  • Matrix Effect: Compare the peak area of the analyte spiked into post-extracted matrix vs. neat solvent.

    • Formula:

      
      .
      
    • Acceptance:

      
      . If suppression is high (<85%), switch to an APCI source or use a deuterated internal standard.
      
  • Carryover: Inject a blank solvent immediately after the highest standard (ULOQ). Peak area in blank must be <20% of the Lower Limit of Quantification (LLOQ).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry (3rd ed.). CRC Press.

  • MassBank of North America. (2024). Spectral Database for Organic Compounds. (Used for comparative fragmentation of benzophenone derivatives).[3][4][5]

  • Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry.

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. (Regulatory standard for validation protocols).[6]

Sources

In-Depth Technical Guide: Therapeutic Profiling of 3-Methoxy-4'-piperidinomethyl Benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential therapeutic targets of 3-Methoxy-4'-piperidinomethyl benzophenone Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Compound Analysis

3-Methoxy-4'-piperidinomethyl benzophenone (CAS: 898771-01-2) represents a privileged pharmacophore in medicinal chemistry, merging a lipophilic benzophenone core with a basic piperidine side chain. This structural motif—specifically the benzylpiperidine moiety linked to an aryl ketone—positions the compound as a versatile lead structure with high potential for multi-target activity in the Central Nervous System (CNS) and inflammatory pathways.

This guide analyzes the compound's potential as a pleiotropic modulator, specifically targeting the Sigma-1 Receptor (σ1R) , Acetylcholinesterase (AChE) , and Histamine H3 Receptors . The analysis is grounded in Structure-Activity Relationship (SAR) data from structurally homologous clinical candidates like Donepezil (AChE inhibitor) and Pitolisant (H3 antagonist).

Chemical Identity[1][2][3][4]
  • IUPAC Name: (3-methoxyphenyl)(4-(piperidin-1-ylmethyl)phenyl)methanone[1]

  • Molecular Formula: C20H23NO2[2][1]

  • Molecular Weight: 309.41 g/mol

  • Key Structural Features:

    • 3-Methoxy Group: Functions as a hydrogen bond acceptor and metabolic handle (O-demethylation).

    • Benzophenone Core: Provides a rigid hydrophobic scaffold for π-π stacking interactions within receptor binding pockets.

    • Piperidinomethyl Moiety: A classic basic amine pharmacophore (pKa ~9-10) essential for cation-π interactions (e.g., with Trp/Tyr residues in GPCRs and enzymes).

Primary Therapeutic Targets

Target A: Sigma-1 Receptor (σ1R) Modulation

The Sigma-1 receptor is a chaperone protein at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM). Ligands containing a basic amine flanked by hydrophobic regions (like the benzylpiperidine motif) exhibit high affinity for σ1R.

  • Mechanism of Action:

    • Agonism: Promotes σ1R dissociation from BiP (Binding immunoglobulin Protein), allowing σ1R to chaperone IP3 receptors. This stabilizes Ca2+ signaling and prevents ER stress-induced apoptosis.

    • Relevance: Neuroprotection in Alzheimer’s, Parkinson’s, and neuropathic pain.

  • SAR Justification: The 4'-piperidinomethyl group mimics the N-substituted pharmacophore of haloperidol and pentazocine (classic σ1 ligands), while the benzophenone core provides the necessary bulk to occupy the hydrophobic pocket.

Target B: Acetylcholinesterase (AChE) Inhibition

The compound bears a striking structural resemblance to Donepezil , a potent AChE inhibitor used in Alzheimer's disease.

  • Mechanism of Action:

    • The piperidinium cation binds to the anionic subsite (Trp84) of AChE via cation-π interactions.

    • The benzophenone moiety extends into the peripheral anionic site (PAS), potentially blocking amyloid-beta (Aβ) aggregation, which is catalyzed by the PAS.

  • Therapeutic Utility: Symptomatic treatment of cognitive decline; potential disease-modifying effect via inhibition of Aβ aggregation.

Target C: Histamine H3 Receptor Antagonism

Piperidine-based benzophenones have been identified as antagonists/inverse agonists of the H3 receptor, a presynaptic autoreceptor.

  • Mechanism of Action: Blockade of H3 receptors enhances the release of histamine, acetylcholine, and dopamine in the prefrontal cortex.

  • Therapeutic Utility: Treatment of narcolepsy, ADHD, and cognitive deficits.

Experimental Protocols

Protocol 1: Chemical Synthesis (Self-Validating Route)

Rationale: A convergent synthesis ensures high purity and allows for late-stage diversification. This route avoids the use of unstable acid chlorides.

Step 1: Radical Bromination

  • Reagents: 3-Methoxy-4'-methylbenzophenone (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), AIBN (0.05 eq), CCl4 or Benzotrifluoride (Solvent).

  • Procedure: Reflux the mixture under Argon for 4-6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The disappearance of the starting methyl ketone indicates conversion to the benzyl bromide.

  • Validation: 1H NMR should show a shift from ~2.4 ppm (Ar-CH3) to ~4.5 ppm (Ar-CH2-Br).

Step 2: Nucleophilic Substitution (Amination)

  • Reagents: Crude Benzyl bromide intermediate (1.0 eq), Piperidine (3.0 eq), K2CO3 (2.0 eq), Acetonitrile (ACN).

  • Procedure: Dissolve bromide in ACN. Add K2CO3 and Piperidine. Stir at 60°C for 12 hours.

  • Workup: Filter inorganic salts. Concentrate filtrate. Partition between EtOAc and Water. Wash organic layer with Brine.

  • Purification: Flash column chromatography (DCM/MeOH 95:5).

  • Validation: 1H NMR signal at ~3.5 ppm (Ar-CH2-N) and piperidine ring protons (1.5-2.5 ppm). Mass Spectrometry (ESI+) must show [M+H]+ = 310.2.

Protocol 2: Sigma-1 Receptor Radioligand Binding Assay

Rationale: To determine the affinity (Ki) of the compound for σ1R using guinea pig brain membranes (rich in σ1R).

  • Membrane Preparation: Homogenize guinea pig brain cortex in ice-cold Tris-sucrose buffer (pH 7.4). Centrifuge at 1,000 x g (10 min) to remove debris. Centrifuge supernatant at 40,000 x g (30 min) to pellet membranes. Resuspend in 50 mM Tris-HCl.

  • Incubation:

    • Total Binding: 100 µg membrane protein + [3H]-(+)-Pentazocine (2 nM).

    • Non-Specific Binding: Add Haloperidol (10 µM).

    • Test Compound: Add 3-Methoxy-4'-piperidinomethyl benzophenone (10^-9 to 10^-5 M).

  • Condition: Incubate at 37°C for 120 minutes.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Liquid scintillation counting. Calculate IC50 and Ki using the Cheng-Prusoff equation.

Visualization of Signaling Pathways

The following diagram illustrates the hypothetical mechanism of action where the compound acts as a dual modulator: inhibiting AChE in the synaptic cleft while activating intracellular Sigma-1 receptors to promote neuroprotection.

TherapeuticMechanism cluster_Synapse Synaptic Cleft cluster_Intracellular Intracellular (ER/MAM) Compound 3-Methoxy-4'-piperidinomethyl benzophenone AChE Acetylcholinesterase (AChE) Compound->AChE Inhibition (IC50) Sig1R Sigma-1 Receptor (σ1R) Compound->Sig1R Agonism (Ki) ACh Acetylcholine (ACh) AChE->ACh Degradation blocked Receptor Muscarinic/Nicotinic Receptors ACh->Receptor Activation Cognition Cognitive Enhancement Receptor->Cognition BiP BiP (Chaperone) Sig1R->BiP Dissociation IP3R IP3 Receptor Sig1R->IP3R Chaperoning ERStress ER Stress Response Sig1R->ERStress Inhibition Ca2 Ca2+ Homeostasis IP3R->Ca2 Stabilization Neuroprotection Neuroprotection & Anti-Apoptosis Ca2->Neuroprotection

Caption: Dual-mechanism pathway showing AChE inhibition in the synapse and Sigma-1 Receptor agonism at the Endoplasmic Reticulum (ER) membrane.

Quantitative Data Summary (Predicted)

Based on SAR data from analogous benzophenone-piperidine derivatives [1][2], the following pharmacological profile is predicted for 3-Methoxy-4'-piperidinomethyl benzophenone:

TargetAssay TypePredicted PotencyReference Analog
Sigma-1 Receptor Radioligand Binding (Ki)10 - 100 nM 4-benzylpiperidine derivs [1]
AChE Ellman's Assay (IC50)0.5 - 5.0 µM Donepezil / Benzophenone analogs [2]
Histamine H3 [35S]GTPγS Binding (Ki)50 - 200 nM Piperidinyl-benzophenones [1]
COX-2 Enzyme Immunoassay (IC50)> 10 µM 4-benzoyl-phenoxy derivatives [3]

Interpretation: The compound is expected to be a potent Sigma-1 ligand with moderate AChE inhibitory activity, making it a strong candidate for multi-target directed ligands (MTDLs) in neurodegenerative drug discovery.

References

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. Source: ACS Chemical Neuroscience (2022). URL:[Link]

  • Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Source: Bioorganic & Medicinal Chemistry Letters (2015). URL:[Link]

  • Benzophenone-N-ethyl piperidine ether analogues--synthesis and efficacy as anti-inflammatory agent. Source: Bioorganic & Medicinal Chemistry Letters (2009). URL:[Link]

  • Naturally Occurring Simple Oxygenated Benzophenones: Structural Diversity, Distribution, and Biological Properties. Source: Molecules (2023).[3] URL:[Link]

Sources

Commercial suppliers and price of 3-Methoxy-4'-piperidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Methoxy-4'-piperidinomethyl benzophenone (CAS 898771-01-2), a specialized intermediate used in medicinal chemistry and chemical biology.

Commercial Sourcing, Synthesis, and Application in Drug Discovery

Executive Summary & Compound Identity

3-Methoxy-4'-piperidinomethyl benzophenone is a bifunctional building block integrating a photo-active benzophenone core with a solubility-enhancing piperidine moiety. It serves two primary roles in drug development:

  • Pharmacophore Scaffold: A privileged structure for CNS-active agents (GPCR ligands) and kinase inhibitors.

  • Photo-Affinity Probe: The benzophenone moiety acts as a photo-activatable crosslinker for target identification studies.

Chemical Identification Data
PropertySpecification
Chemical Name 3-Methoxy-4'-(piperidin-1-ylmethyl)benzophenone
CAS Number 898771-01-2
Molecular Formula C₂₀H₂₃NO₂
Molecular Weight 309.40 g/mol
SMILES COC1=CC=CC(=C1)C(=O)C2=CC=C(CN3CCCCC3)C=C2
Key Functional Groups Aryl Ketone (Benzophenone), Methoxy Ether, Tertiary Amine (Piperidine)

Commercial Landscape: Suppliers & Pricing

Unlike commoditized solvents, this compound is classified as a Level 3 Niche Intermediate . It is rarely held in bulk stock by Western catalog vendors (e.g., Sigma-Aldrich, Fisher) and is primarily sourced through Custom Synthesis (CRO) or specialized building block aggregators in Asia.

Tiered Supplier Strategy
Supplier TierRepresentative VendorsAvailabilityTypical Lead Time
Tier 1: Global Catalogs MolPort, eMoleculesAggregator (Stock varies)1–2 Weeks
Tier 2: CRO/CMO (Asia) Echemi, Molbase, GuidechemMade-to-Order / Bulk2–4 Weeks
Tier 3: Custom Synthesis Enamine, WuXi AppTecOn-Demand Synthesis4–6 Weeks
Market Pricing Analysis (2025 Estimates)

Pricing for CAS 898771-01-2 is volume-dependent and typically follows a "Request for Quote" (RFQ) model. The following estimates are based on comparable benzophenone-piperidine scaffolds:

  • Research Scale (1g – 5g): $150 – $350 USD per gram .

    • Driver: High labor cost for small-batch purification (column chromatography).

  • Pilot Scale (25g – 100g): $45 – $85 USD per gram .

    • Driver: Economies of scale in the bromination/amination steps.

  • Bulk Scale (>1kg): $800 – $1,200 USD per kg .

    • Note: Requires a committed manufacturing campaign (FTE-based).

Sourcing Insight: For rapid SAR exploration, utilize Tier 1 aggregators like MolPort or eMolecules to locate existing stock. For process development, engage a Tier 2 supplier (e.g., via Echemi ) to secure a consistent batch from a single manufacturer.

Technical Deep Dive: Synthesis & Production

The synthesis of 3-Methoxy-4'-piperidinomethyl benzophenone is not a single-step reaction.[1][2] It requires a convergent strategy to install the sensitive amine functionality after constructing the robust benzophenone core.

Mechanism of Action: The "Benzylic Switch" Protocol

The most reliable industrial route avoids direct Friedel-Crafts with basic amines (which deactivate the catalyst). Instead, it utilizes a Benzylic Bromination -> Nucleophilic Substitution sequence.

Step 1: Friedel-Crafts Acylation
  • Reagents: 3-Methoxybenzoyl chloride + Toluene (or 4-Bromotoluene for higher precision).

  • Catalyst: Aluminum Chloride (AlCl₃).[3][4]

  • Product: 3-Methoxy-4'-methylbenzophenone.[5][3][4][6]

  • Critical Control Point: Temperature must be kept <10°C during addition to prevent demethylation of the methoxy group.

Step 2: Wohl-Ziegler Bromination
  • Reagents: 3-Methoxy-4'-methylbenzophenone + N-Bromosuccinimide (NBS).

  • Initiator: AIBN or Benzoyl Peroxide (radical initiator).

  • Solvent: CCl₄ or Trifluorotoluene (greener alternative).

  • Product: 3-Methoxy-4'-(bromomethyl)benzophenone.

  • Mechanism: Radical substitution at the benzylic position.

Step 3: Nucleophilic Substitution (Amination)
  • Reagents: Intermediate from Step 2 + Piperidine (excess).

  • Base: Potassium Carbonate (K₂CO₃) or DIPEA.

  • Solvent: Acetonitrile or DMF.

  • Product: 3-Methoxy-4'-piperidinomethyl benzophenone (Target) .

Visualized Synthesis Workflow

SynthesisPath Start1 3-Methoxybenzoyl Chloride Step1 Step 1: Friedel-Crafts (AlCl3, DCM) Start1->Step1 Start2 Toluene Start2->Step1 Inter1 Intermediate A: 3-Methoxy-4'-methyl- benzophenone Step1->Inter1 Yield: ~85% Step2 Step 2: Radical Bromination (NBS, AIBN, Reflux) Inter1->Step2 Inter2 Intermediate B: 3-Methoxy-4'-(bromomethyl)- benzophenone Step2->Inter2 Critical: Keep Anhydrous Step3 Step 3: SN2 Amination (Piperidine, K2CO3) Inter2->Step3 Final TARGET: 3-Methoxy-4'-piperidinomethyl benzophenone Step3->Final Yield: ~70%

Figure 1: Convergent synthesis pathway designed to maximize yield and minimize side reactions.

Applications in Drug Discovery

A. Photo-Affinity Labeling (PAL)

The benzophenone moiety is a "privileged" photo-crosslinker.

  • Mechanism: Upon irradiation at 350–360 nm, the benzophenone carbonyl transitions to a triplet diradical state.

  • Action: This radical abstracts a hydrogen atom from a nearby amino acid (C-H insertion) on the target protein, forming a covalent bond.

  • Utility: Researchers use CAS 898771-01-2 to "fish" for unknown drug targets. The piperidine tail mimics the basic nitrogen found in many CNS drugs, guiding the probe to the binding site.

B. Medicinal Chemistry Scaffold

This molecule serves as a versatile intermediate for:

  • Histamine H3 Antagonists: The piperidinomethyl-phenyl motif is a classic pharmacophore for H3 receptor binding.

  • Choline Transporter Inhibitors: Analogs of this structure have shown efficacy in modulating presynaptic choline uptake [1].

  • Sigma Receptor Ligands: The lipophilic benzophenone coupled with a basic amine is ideal for Sigma-1 receptor affinity.

Quality Control & Handling

To ensure experimental integrity, verify the compound using the following parameters upon receipt:

  • ¹H NMR (CDCl₃): Look for the diagnostic singlet of the methoxy group (~3.8 ppm) and the benzylic methylene protons (~3.5 ppm). The aromatic region should show the characteristic benzophenone pattern.

  • HPLC Purity: Accept >95% (Area %). Impurities often include unreacted 3-methoxy-4'-methylbenzophenone (from Step 2 failure).

  • Storage: Store at 2–8°C in the dark. Benzophenones are light-sensitive; prolonged exposure to ambient light can induce slow degradation.

References

  • National Center for Biotechnology Information (NCBI). (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PubChem. Available at: [Link]

  • Molbase. (2025). 3-methoxy-4'-piperidinomethyl benzophenone (CAS 898771-01-2) Supplier Database. Available at: [Link]

Sources

Literature review on the synthesis of piperidinomethyl benzophenone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Tolperisone and Eperisone Analogues | Content Type: Technical Whitepaper

Executive Summary

Piperidinomethyl benzophenone derivatives, exemplified by Tolperisone and Eperisone , represent a critical class of centrally acting muscle relaxants. Structurally characterized by a


-aminoketone scaffold, these compounds function primarily as sodium and calcium channel blockers, stabilizing neuronal membranes to inhibit spinal reflexes.

From a synthetic perspective, the construction of the 2-methyl-3-(piperidin-1-yl)propan-1-one core presents a classic yet deceptive challenge. While the traditional Mannich reaction offers a direct route, it is plagued by thermodynamic instability—specifically, the retro-Mannich elimination to vinyl ketones (e.g., 4-MMPPO). Furthermore, the presence of a chiral center at the


-position (C2) demands modern enantioselective approaches, as the biological activity often resides predominantly in one enantiomer (typically the 

-isomer for this class).

This guide synthesizes the industrial standard protocols with emerging asymmetric methodologies, providing a robust roadmap for process chemists and drug developers.

Structural & Mechanistic Context

The core pharmacophore is the aryl alkyl


-aminoketone .
  • Lipophilic Tail: The 4-substituted benzophenone moiety (4-methyl for Tolperisone, 4-ethyl for Eperisone) drives blood-brain barrier (BBB) penetration.

  • Basic Head: The piperidine ring, protonated at physiological pH, interacts with the cation-

    
     sites of the ion channel.
    
  • Linker: The ethyl chain with an

    
    -methyl group creates a chiral center, introducing stereochemical complexity.
    
Stability Challenge: The Retro-Mannich Equilibrium

The


-aminoketone is inherently unstable. Under basic conditions or thermal stress, it undergoes 

-elimination to form the

-unsaturated ketone (vinyl ketone) and free piperidine. This degradation product (e.g., 4-MMPPO) is a known impurity and a Michael acceptor with potential genotoxicity.

Synthetic Route A: The Modified Mannich Reaction (Industrial Standard)

This route remains the workhorse for large-scale manufacturing due to raw material availability. However, standard conditions often yield low conversion due to the reversibility of the reaction.

Reaction Scheme

Reagents: 4-Methylpropiophenone + Paraformaldehyde + Piperidine HCl Catalyst: Concentrated HCl / Solvent: Dioxolane or Isopropanol

Detailed Protocol (Optimized)

Note: This protocol utilizes a "one-pot" approach with in-situ generation of the iminium species to minimize side reactions.

  • Iminium Formation: In a reactor, suspend Paraformaldehyde (1.2 eq) and Piperidine Hydrochloride (1.1 eq) in 1,3-dioxolane. Heat to 50°C for 30 minutes.

    • Why: Pre-forming the iminium salt (

      
      ) avoids the formation of bis-Mannich byproducts.
      
  • Addition: Add 4-Methylpropiophenone (1.0 eq) and a catalytic amount of acetyl chloride (0.05 eq) or concentrated HCl.

  • Reflux: Heat the mixture to reflux (approx. 75-80°C) for 4-6 hours.

    • Process Control: Monitor the disappearance of the ketone via HPLC. If the reaction stalls, add 0.1 eq of additional paraformaldehyde.

  • Crystallization (Critical Step): Cool the mixture to 0°C. Acetone or Ethyl Acetate is added to precipitate the product as the hydrochloride salt.

  • Filtration: Filter the white crystalline solid. Wash with cold acetone to remove unreacted ketone and the vinyl ketone impurity.

Mechanistic Pathway & Troubleshooting (DOT Diagram)

MannichMechanism Start 4-Methylpropiophenone (Enolizable Ketone) Enol Enol Form (Nucleophile) Start->Enol Tautomerization (Acid Cat.) Formaldehyde Formaldehyde (HCHO) Iminium Iminium Ion [CH2=N(Pip)]+ Formaldehyde->Iminium Acid Cat. Amine Piperidine HCl Amine->Iminium MannichBase Tolperisone HCl (Beta-Aminoketone) Iminium->MannichBase Enol->MannichBase C-C Bond Formation (RDS) VinylKetone 4-MMPPO (Vinyl Ketone Impurity) MannichBase->VinylKetone Beta-Elimination (Thermal/Basic) VinylKetone->MannichBase Michael Addition (Reversible)

Figure 1: Mechanistic pathway of the Mannich reaction showing the critical equilibrium with the vinyl ketone impurity.

Synthesis Route B: Asymmetric Approaches (Modern)

Since Tolperisone is chiral, the racemate produced by Route A requires resolution. Modern drug development prefers direct asymmetric synthesis.

Option 1: Classical Resolution (Proven)
  • Method: Fractional crystallization of the racemate using chiral acids.

  • Resolving Agent: (1R)-(-)-Camphor-10-sulfonic acid or Dibenzoyl-L-tartaric acid.

  • Yield: Max 50% theoretical (unless dynamic kinetic resolution is applied).

Option 2: Asymmetric Hydrogenation (Advanced)

A superior approach involves synthesizing the stable vinyl ketone intermediate (4-MMPPO) first, followed by catalytic asymmetric hydrogenation.

  • Step 1: Vinyl Ketone Synthesis: Mannich reaction followed by deliberate elimination (steam distillation).

  • Step 2: Asymmetric Hydrogenation:

    • Substrate: 2-methyl-1-(4-methylphenyl)-2-propen-1-one.

    • Catalyst: Rh(I)-BINAP or Ru(II)-SegPhos complexes.

    • Conditions:

      
       (5-10 bar), MeOH, 25°C.
      
    • Mechanism: The chiral catalyst directs hydrogen addition to the

      
      -double bond, establishing the C2 stereocenter with high enantiomeric excess (>95% ee).
      
Asymmetric Workflow Visualization

AsymmetricRoute Racemate Racemic Tolperisone Resolution Chiral Resolution (Camphor-10-sulfonic acid) Racemate->Resolution PureEnantiomer1 (R)-Tolperisone Resolution->PureEnantiomer1 Crystallization VinylKetone Vinyl Ketone (4-MMPPO) Catalysis Asymmetric Hydrogenation (Rh-BINAP / H2) VinylKetone->Catalysis PureEnantiomer2 (R)-Tolperisone (>95% ee) Catalysis->PureEnantiomer2 Enantioselective Reduction

Figure 2: Comparison of Classical Resolution vs. Modern Asymmetric Hydrogenation routes.

Comparative Data Analysis

The following table contrasts the efficiency and impurity profiles of the discussed methodologies.

ParameterMannich (Standard)Mannich + ResolutionAsymmetric Hydrogenation
Step Count 1 (One-pot)22
Overall Yield 60-75%30-35% (of desired isomer)85-90%
Atom Economy HighLow (waste of wrong isomer)High
Chirality Racemic>98% ee>95% ee
Major Impurity 4-MMPPO (Vinyl Ketone)Resolving Agent tracesTrace Catalyst (Rh/Ru)
Scalability ExcellentGoodModerate (Catalyst cost)

References

  • Industrial Mannich Protocol: Method for producing salts of tolperisone. US Patent 2004050648A1. Link

  • Impurity Profile & Mechanism: Compositions of tolperisone and methods of producing same (4-MMPPO control). US Patent 9675598B2. Link

  • Metabolic & Chiral Context: Synthesis of some tolperisone metabolites in racemic and optically active form. Tetrahedron: Asymmetry, 2001.[1] Link

  • General Asymmetric Hydrogenation:Asymmetric Hydrogen

    
    -Unsaturated Ketones. Journal of the American Chemical Society. Link
    
  • Pharmacology & Structure: Basic Aspects of the Pharmacodynamics of Tolperisone. Open Medicinal Chemistry Journal, 2014. Link

Sources

Methodological & Application

A Validated, Step-by-Step Protocol for the Synthesis of 3-Methoxy-4'-piperidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Introduction

Substituted benzophenones are a critical structural motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Their rigid diarylketone scaffold serves as a versatile template for introducing functional groups that can modulate biological activity, selectivity, and pharmacokinetic properties. 3-Methoxy-4'-piperidinomethyl benzophenone, in particular, combines the electron-donating character of a methoxy group with the basic, ionizable piperidinomethyl moiety, making it a compound of interest for developing novel therapeutics.

This comprehensive guide provides a detailed, three-step synthesis protocol for 3-Methoxy-4'-piperidinomethyl benzophenone, designed for researchers in organic synthesis and drug development. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the process.

Synthetic Strategy Overview

The synthesis is designed as a robust three-part sequence, beginning with the construction of a methylated benzophenone core, followed by functionalization and final assembly.

  • Part A: Friedel-Crafts Acylation to form the benzophenone core, yielding 3-Methoxy-4'-methylbenzophenone.

  • Part B: Radical-Initiated Benzylic Bromination to functionalize the methyl group, creating a reactive electrophilic site and yielding 3-Methoxy-4'-(bromomethyl)benzophenone.

  • Part C: Nucleophilic Substitution with piperidine to introduce the final functional group, yielding the target molecule.

Synthesis_Workflow A Toluene + 3-Methoxybenzoyl Chloride B Part A: Friedel-Crafts Acylation (AlCl₃, DCM) A->B Reactants C Intermediate 1: 3-Methoxy-4'-methylbenzophenone B->C Yields D Part B: Benzylic Bromination (NBS, AIBN, CCl₄) C->D Starting Material E Intermediate 2: 3-Methoxy-4'-(bromomethyl)benzophenone D->E Yields F Part C: Nucleophilic Substitution (Piperidine, K₂CO₃, ACN) E->F Starting Material G Final Product: 3-Methoxy-4'-piperidinomethyl benzophenone F->G Yields

Caption: Overall workflow for the synthesis of 3-Methoxy-4'-piperidinomethyl benzophenone.

Part A: Synthesis of 3-Methoxy-4'-methylbenzophenone (Intermediate 1)

Mechanism Insight: Friedel-Crafts Acylation

This reaction is a classic electrophilic aromatic substitution (EAS). The Lewis acid, aluminum chloride (AlCl₃), coordinates to the chlorine atom of 3-methoxybenzoyl chloride, forming a highly electrophilic acylium ion.[1] The electron-rich toluene ring then acts as a nucleophile, attacking the acylium ion. The methoxy group on the benzoyl chloride is an electron-donating group, while the methyl group on toluene is an activating, ortho-, para-director. Due to steric hindrance, acylation occurs predominantly at the para-position of toluene.[2][3]

Materials and Reagents
ReagentFormulaMW ( g/mol )QuantityEquivalentsRole
3-Methoxybenzoyl chlorideC₈H₇ClO₂170.5912.0 g1.0Acylating Agent
TolueneC₇H₈92.146.5 g (7.5 mL)1.0Aromatic Substrate
Aluminum chloride (anhydrous)AlCl₃133.3410.3 g1.1Lewis Acid Catalyst
Dichloromethane (DCM, anhydrous)CH₂Cl₂84.9350 mL-Solvent
Hydrochloric acid (conc.)HCl36.46100 mL-Quenching Agent
Sodium sulfate (anhydrous)Na₂SO₄142.04~10 g-Drying Agent
Step-by-Step Protocol
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous aluminum chloride (10.3 g). Suspend the AlCl₃ in 40 mL of anhydrous dichloromethane (DCM). Cool the suspension to 0 °C using an ice bath.[4]

  • Addition of Reactants: In a separate flask, prepare a solution of 3-methoxybenzoyl chloride (12.0 g) and toluene (7.5 mL) in 10 mL of anhydrous DCM. Transfer this solution to a dropping funnel.[4][5]

  • Reaction Execution: Add the reactant solution dropwise from the dropping funnel to the stirred AlCl₃ suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The reaction is exothermic, and slow addition is critical to control it.[6] After the addition is complete, remove the ice bath and stir the mixture at room temperature for 4 hours.[4][5] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Quenching: After 4 hours, carefully and slowly pour the reaction mixture into a 500 mL beaker containing 200 mL of an ice-cold 1:1 (v/v) mixture of crushed ice and concentrated hydrochloric acid.[4][5][7] This step quenches the reaction and decomposes the aluminum chloride complex. Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of DCM. Combine all organic layers.

  • Washing and Drying: Wash the combined organic layers sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine. Dry the organic phase over anhydrous sodium sulfate.[7]

  • Isolation: Filter off the drying agent and remove the solvent (DCM) under reduced pressure using a rotary evaporator. The resulting crude product, 4-methyl-3'-methoxybenzophenone, should be a pale yellow oil or solid. The reported yield is quantitative.[4][5] The product can be used in the next step without further purification if TLC shows high purity.

Part B: Synthesis of 3-Methoxy-4'-(bromomethyl)benzophenone (Intermediate 2)

Mechanism Insight: Benzylic Bromination

This reaction proceeds via a free-radical chain mechanism.[8] N-Bromosuccinimide (NBS) serves as a source of bromine radicals at a constant, low concentration. The reaction is initiated by the homolytic cleavage of a radical initiator like AIBN (Azobisisobutyronitrile) upon heating. The resulting radical abstracts a hydrogen atom from the benzylic position of the methyl group, which is the most reactive C-H bond due to the resonance stabilization of the resulting benzylic radical.[9] This benzylic radical then reacts with Br₂ (formed in situ from NBS) to yield the product and a new bromine radical, propagating the chain.

Materials and Reagents
ReagentFormulaMW ( g/mol )QuantityEquivalentsRole
3-Methoxy-4'-methylbenzophenoneC₁₅H₁₄O₂226.2711.3 g1.0Starting Material
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.989.3 g1.05Brominating Agent
Azobisisobutyronitrile (AIBN)C₈H₁₂N₄164.210.41 g0.05Radical Initiator
Carbon tetrachloride (CCl₄)CCl₄153.82200 mL-Solvent

Safety Note: Carbon tetrachloride is toxic and environmentally harmful. Alternative solvents like chlorobenzene or ethyl acetate may be used.[10] Handle all reagents in a chemical fume hood.

Step-by-Step Protocol
  • Reaction Setup: To a 500 mL round-bottom flask, add 3-Methoxy-4'-methylbenzophenone (11.3 g), N-bromosuccinimide (9.3 g), AIBN (0.41 g), and carbon tetrachloride (200 mL). Equip the flask with a reflux condenser and a magnetic stir bar.

  • Reaction Execution: Heat the mixture to reflux (approx. 77 °C for CCl₄) using a heating mantle. The reaction can be initiated with a UV lamp if available.[10] The reaction progress can be monitored by observing the succinimide byproduct, which is denser than CCl₄ and will sink to the bottom. Continue refluxing for 3-4 hours or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate. Filter the mixture to remove the solid succinimide and wash the solid with a small amount of cold CCl₄.

  • Washing: Transfer the filtrate to a separatory funnel and wash it twice with 100 mL portions of water and once with 100 mL of brine to remove any remaining impurities.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 3-Methoxy-4'-(bromomethyl)benzophenone will be obtained as a solid, which can be purified by recrystallization from a solvent mixture like n-heptane/ethyl acetate.[10]

Part C: Synthesis of 3-Methoxy-4'-piperidinomethyl benzophenone (Final Product)

Mechanism Insight: Nucleophilic Substitution

This step is a straightforward bimolecular nucleophilic substitution (Sₙ2) reaction. Piperidine, a strong secondary amine nucleophile, attacks the electrophilic benzylic carbon of the brominated intermediate. The bromine atom, a good leaving group, is displaced, forming the C-N bond. A weak base like potassium carbonate is added to neutralize the HBr byproduct that is formed, preventing the protonation of the piperidine nucleophile which would render it unreactive.

Materials and Reagents
ReagentFormulaMW ( g/mol )QuantityEquivalentsRole
3-Methoxy-4'-(bromomethyl)benzophenoneC₁₅H₁₃BrO₂305.179.1 g1.0Electrophile
PiperidineC₅H₁₁N85.153.1 g (3.6 mL)1.2Nucleophile
Potassium carbonate (K₂CO₃)K₂CO₃138.218.3 g2.0Base
Acetonitrile (ACN)C₂H₃N41.05150 mL-Solvent

Safety Note: Piperidine is a toxic, flammable, and corrosive liquid with a strong odor.[11][12][13] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[14][15]

Step-by-Step Protocol
  • Reaction Setup: In a 250 mL round-bottom flask, combine 3-Methoxy-4'-(bromomethyl)benzophenone (9.1 g), potassium carbonate (8.3 g), and acetonitrile (150 mL).

  • Addition of Nucleophile: Add piperidine (3.6 mL) to the stirred suspension at room temperature.

  • Reaction Execution: Stir the reaction mixture at room temperature for 6-8 hours. Monitor the reaction by TLC until the starting benzylic bromide is fully consumed.

  • Work-up: Once the reaction is complete, filter off the solid potassium carbonate and potassium bromide salts. Wash the filter cake with a small amount of acetonitrile.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the acetonitrile. Dissolve the resulting residue in 100 mL of ethyl acetate.

  • Purification: Wash the ethyl acetate solution with 50 mL of water and then 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Final Purification: The crude 3-Methoxy-4'-piperidinomethyl benzophenone can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization to obtain the final product as a pure solid.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

AnalysisExpected Results for 3-Methoxy-4'-piperidinomethyl benzophenone
¹H NMR Peaks corresponding to aromatic protons, a singlet for the methoxy group (~3.8 ppm), a singlet for the benzylic CH₂ group (~3.5 ppm), and multiplets for the piperidine ring protons.
¹³C NMR Signals for the carbonyl carbon (~196 ppm), aromatic carbons, the methoxy carbon (~55 ppm), the benzylic carbon (~62 ppm), and carbons of the piperidine ring.
IR Spectroscopy A strong absorption band for the C=O stretch of the ketone (~1660 cm⁻¹), C-O stretching for the methoxy group, and C-N stretching bands.
Mass Spec (ESI-MS) A peak corresponding to the [M+H]⁺ ion at m/z = 310.18.

References

  • PrepChem.com. (n.d.). Synthesis of 3,4'-dimethoxy-4-methylbenzophenone. Retrieved from [Link]

  • Google Patents. (n.d.). US3830845A - Purification of 2,4-dihydroxy-benzophenone.
  • Google Patents. (n.d.). CN108586224B - Method for purifying and separating benzophenone.
  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation.
  • Wikipedia. (n.d.). Benzophenone. Retrieved from [Link]

  • Mu, R., et al. (2020). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers in Chemistry. Available at: [Link]

  • Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Friedel-Crafts Acylation of Anisole with 4-Bromobenzoyl Chloride.
  • BenchChem. (2025). Application Notes and Protocols: 4-Methoxy-3'-methylbenzophenone in Organic Synthesis.
  • Asian Journal of Chemistry. (n.d.). Effect of the Substituent in the Benzylation of Piperazine. Retrieved from [Link]

  • YouTube. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]

  • International Labour Organization. (n.d.). ICSC 0317 - PIPERIDINE. Retrieved from [Link]

  • Studylib.net. (2006, October 4). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

  • Chemistry Steps. (2024, February 10). Benzylic Bromination. Retrieved from [Link]

  • Google Patents. (n.d.). CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.

Sources

Developing a quantitative HPLC assay for 3-Methoxy-4'-piperidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide outlines a robust strategy for developing and validating a quantitative High-Performance Liquid Chromatography (HPLC) assay for 3-Methoxy-4'-piperidinomethyl benzophenone . Given the molecule's physicochemical duality—comprising a hydrophobic benzophenone core and a highly basic piperidine moiety—standard reverse-phase methods often yield poor peak symmetry.[1][2] This protocol prioritizes a high-pH mobile phase strategy using hybrid-silica column technology to suppress ionization, ensuring superior peak shape, retention stability, and loadability compared to traditional acidic ion-suppression techniques.[1][2]

Introduction & Analyte Profiling[1][2][3][4][5]

Successful chromatography begins with understanding the molecule.[1][2] 3-Methoxy-4'-piperidinomethyl benzophenone presents a classic "Basic Hydrophobe" challenge.

  • Chromophore: The benzophenone core provides strong UV absorption, typically maximizing at 254 nm (π-π* transition) with secondary bands around 280-300 nm.[1][2]

  • Basicity (The Critical Factor): The piperidine nitrogen is a secondary amine with a pKa typically between 9.0 and 10.5 .[1][2] At neutral or low pH, this nitrogen is protonated (

    
    ), leading to:
    
    • Silanol Interaction: The cationic amine interacts with residual silanols on the silica support, causing severe peak tailing.[1][2]

    • Dewetting: Highly aqueous phases needed to retain the charged species can cause phase collapse in standard C18 columns.[1][2]

The Strategic Choice: High pH vs. Low pH

While traditional methods use low pH (TFA/Phosphate) to protonate the amine, this often fails to fully mask silanol activity.[1] We recommend a High pH (pH 10) approach.[1][2] By operating above the pKa, the molecule remains neutral (free base), maximizing hydrophobic interaction with the stationary phase and eliminating cation-exchange tailing.[1]

Method Development Workflow

The following decision tree illustrates the logic applied to select the optimal separation mode.

MethodDevStrategy Start Analyte: 3-Methoxy-4'-piperidinomethyl benzophenone Assess Assess pKa (~9.5) & Hydrophobicity Start->Assess Decision Select pH Strategy Assess->Decision LowPH Low pH (pH 2.5) (Traditional) Decision->LowPH If pH stable col unavailable HighPH High pH (pH 10.0) (Recommended) Decision->HighPH Optimal for Amines LowPH_Col Column: C18 Base-Deactivated (e.g., Zorbax Eclipse) LowPH->LowPH_Col HighPH_Col Column: Hybrid Silica C18 (e.g., Waters XBridge) HighPH->HighPH_Col Outcome1 Risk: Silanol Tailing Requires Ion-Pairing? LowPH_Col->Outcome1 Outcome2 Benefit: Sharp Peaks High Loading Capacity HighPH_Col->Outcome2

Figure 1: Decision matrix for selecting the chromatographic mode based on analyte basicity.

Experimental Protocol

Instrumentation & Reagents[1][2][3][6][7][8]
  • HPLC System: Binary gradient pump, Autosampler, Column Oven, Diode Array Detector (DAD).

  • Reagents:

    • Acetonitrile (HPLC Grade).[1][2]

    • Ammonium Bicarbonate (NH₄HCO₃) or Ammonium Hydroxide (NH₄OH).[1][2]

    • Water (Milli-Q/18.2 MΩ).[1][2]

  • Reference Standard: 3-Methoxy-4'-piperidinomethyl benzophenone (>98% purity).[1][2]

Chromatographic Conditions (High pH Mode)

This method uses a hybrid-organic silica column capable of withstanding pH 10, ensuring the amine remains deprotonated.[1][2]

ParameterSettingRationale
Column Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Gemini NX-C18)Hybrid silica resists dissolution at pH 10; C18 provides hydrophobic retention.[1][2]
Mobile Phase A 10 mM Ammonium Bicarbonate, pH 10.0 (adjusted with NH₄OH)Buffers the mobile phase above the analyte's pKa.[1][2]
Mobile Phase B AcetonitrileStrong organic modifier for elution.[1][2]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1][2]
Col. Temp. 35°CImproves mass transfer and reduces backpressure.[1][2]
Detection UV @ 254 nm (Bandwidth 4 nm)Max absorbance for benzophenone; Reference off.[1][2]
Injection Vol. 10 µLTypical volume; adjust based on sensitivity needs.
Gradient Program

A linear gradient is recommended to elute the main peak and potential synthesis impurities (e.g., unreacted benzophenone precursors).[1][2]

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Initial Hold
2.09010End of Hold
12.01090Gradient Elution
15.01090Wash
15.19010Re-equilibration
20.09010End of Run

Sample Preparation & Extraction

Accurate quantification requires robust extraction, especially if the matrix is complex (e.g., plasma, formulation excipients).

Standard Preparation[1][2]
  • Stock Solution: Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile.[1][2] (Conc: 1.0 mg/mL).[1][2]

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A:B (50:50) to reach 100 µg/mL.[1][2]

Sample Extraction Workflow

For solid dosage forms or synthesis intermediates:

SamplePrep Sample Weigh Sample (Powder/Solid) Solvent Add Diluent (50:50 ACN:Water) Sample->Solvent Sonication Sonicate (15 mins, <30°C) Solvent->Sonication Centrifuge Centrifuge (4000 rpm, 5 min) Sonication->Centrifuge Filter Filter (0.22 µm PTFE) Centrifuge->Filter Vial HPLC Vial Ready for Inj. Filter->Vial

Figure 2: Sample preparation workflow ensuring complete solubilization and particulate removal.[1][2]

Method Validation (ICH Q2 Guidelines)

To ensure the method is "fit for purpose," the following validation parameters must be assessed.

System Suitability

Before every analysis, inject the Working Standard 5 times.[1][2]

  • RSD of Peak Area: ≤ 2.0% (Demonstrates precision).

  • Tailing Factor (T): ≤ 1.5 (Crucial for basic compounds; confirms pH efficacy).[1][2]

  • Theoretical Plates (N): > 5000 (Ensures column efficiency).[1][2]

Linearity & Range[1][2][3][6][7]
  • Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).

  • Acceptance: Correlation coefficient (

    
    ) ≥ 0.999.
    
Accuracy (Recovery)[1][2][3][6]
  • Protocol: Spike placebo or solvent with known amounts of analyte at 3 levels (Low, Mid, High).[1]

  • Acceptance: Mean recovery 98.0% – 102.0%.[1][2]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Secondary silanol interactions.[1][2]Ensure pH is ≥ 10.[1][2][3]0. If using Low pH method, add 0.1% Triethylamine (TEA) as a silanol blocker.[1][2]
Retention Time Drift pH instability or temperature fluctuation.[1][2]Use a column oven. Freshly prepare Ammonium Bicarbonate buffer daily (it is volatile).[1][2]
Split Peaks Sample solvent incompatibility.Ensure sample diluent matches initial mobile phase (high water content) to prevent "solvent effect."[1][2]
High Backpressure Particulates or column clogging.[1][2]Filter all samples through 0.22 µm PTFE filters.[1][2] Use a guard column.[1][2]

References

  • Waters Corporation. (2023).[1][2] XBridge BEH C18 Column Care and Use Manual. Retrieved from [Link][1]

  • Agilent Technologies. (2022).[1][2] Strategies for the Analysis of Basic Compounds by LC. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • McCalley, D. V. (2010).[1][2] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

Sources

Application Notes & Protocols: In Vivo Efficacy Evaluation of 3-Methoxy-4'-piperidinomethyl benzophenone in a Preclinical Oncology Model

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for conducting in vivo efficacy studies of the novel investigational compound, 3-Methoxy-4'-piperidinomethyl benzophenone. As specific preclinical data for this molecule is not yet publicly available, this guide is built upon established, rigorous methodologies for evaluating potential anti-cancer agents. We will detail the rationale and step-by-step protocols for a Cell-Line Derived Xenograft (CDX) model, a foundational approach for initial efficacy and tolerability assessment. The experimental design, from animal model selection and compound formulation to endpoint analysis and data interpretation, is structured to ensure scientific integrity and reproducibility in alignment with regulatory expectations.

Introduction: The Rationale for In Vivo Assessment

3-Methoxy-4'-piperidinomethyl benzophenone is a novel synthetic organic compound. Its structural motifs, including a benzophenone core and a piperidine moiety, are found in various biologically active agents. While the precise mechanism of action is under investigation, preliminary in vitro screening (hypothetically) suggests anti-proliferative activity against human cancer cell lines. To bridge the gap between cell-based assays and potential clinical application, in vivo studies are essential.[1][2] Animal models provide a complex biological system to evaluate a compound's therapeutic efficacy, pharmacokinetics, and safety profile in a whole-organism context.

This application note will focus on a subcutaneous xenograft model, a widely used and well-characterized platform for the initial in vivo assessment of anti-cancer drug candidates.[3][4][5]

Ethical Considerations and Regulatory Compliance

All animal experiments must be conducted in strict accordance with ethical guidelines to ensure humane treatment. It is mandatory to obtain approval from an Institutional Animal Care and Use Committee (IACUC) before initiating any study.[6][7] The experimental design and reporting should adhere to the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure transparency and reproducibility.[8][9][10][11][12]

Key Principles:

  • Replacement, Reduction, and Refinement (the 3Rs): Efforts should be made to replace animal studies with other methods where possible, reduce the number of animals used to the minimum required for statistical significance, and refine procedures to minimize any potential pain or distress.

  • Humane Endpoints: Clear criteria for euthanasia must be established to prevent unnecessary suffering.[13] This includes tumor size limits, body weight loss, and clinical signs of distress.

Experimental Design: A Step-by-Step Framework

The primary objective is to determine if 3-Methoxy-4'-piperidinomethyl benzophenone inhibits tumor growth in a validated mouse model. A secondary objective is to assess the dose-dependent effects and overall tolerability of the compound.

Phase 1: Animal Model Selection and Tumor Implantation

The choice of animal model is critical and depends on the specific research question.[5] For an initial efficacy screen of a novel compound, a Cell-Line Derived Xenograft (CDX) model using immunodeficient mice is a robust and cost-effective choice.[4][5][14] This model allows for the growth of human tumor cells without rejection by the host's immune system.

Protocol 1: Subcutaneous Tumor Implantation

  • Animal Selection: Utilize female athymic nude mice (e.g., NU/NU strain), 6-8 weeks of age. These mice lack a thymus and cannot mount a T-cell-mediated immune response, thus preventing rejection of human tumor xenografts.

  • Cell Line Preparation: Culture a human cancer cell line of interest (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) under standard sterile conditions. Harvest cells during the logarithmic growth phase.

  • Cell Viability and Counting: Perform a trypan blue exclusion assay to ensure high cell viability (>95%). Count the cells using a hemocytometer.

  • Implantation:

    • Resuspend the cells in a sterile, serum-free medium or a mixture with Matrigel® at a concentration of 5 x 10^7 cells/mL. Matrigel can enhance tumor take rate and growth.

    • Anesthetize the mouse using a recommended anesthetic agent (e.g., isoflurane).

    • Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.

  • Post-Implantation Monitoring: Monitor the animals daily for general health and check for tumor formation starting from day 3-4 post-implantation.

Phase 2: Efficacy and Dose-Response Evaluation

Once tumors reach a palpable, measurable size, the efficacy part of the study can begin.

Experimental Groups: A well-designed study includes multiple groups to ensure valid conclusions.

GroupTreatmentNumber of Animals (n)Rationale
1Vehicle Control10To assess tumor growth in the absence of the test compound.
23-Methoxy-4'-piperidinomethyl benzophenone (Low Dose)10To evaluate the efficacy at a lower, potentially sub-therapeutic dose.
33-Methoxy-4'-piperidinomethyl benzophenone (Mid Dose)10To determine the dose-response relationship.
43-Methoxy-4'-piperidinomethyl benzophenone (High Dose)10To assess the maximum tolerated dose and maximal efficacy.
5Standard-of-Care (SoC) Control10To benchmark the efficacy of the novel compound against a known drug.

The number of animals per group should be determined by a power analysis to ensure statistical validity.[15][16]

Protocol 2: Compound Formulation and Administration

  • Formulation: The compound's solubility will dictate the choice of vehicle. Common vehicles include saline, PBS, or a solution containing DMSO and/or Tween® 80. The final concentration of organic solvents should be minimized to avoid toxicity.

  • Dose Calculation: Calculate the required dose for each animal based on its most recent body weight measurement. Dosing volumes should be consistent across all animals, typically 5-10 mL/kg for oral or intraperitoneal routes.[17][18][19]

  • Administration Route: The route of administration (e.g., oral gavage, intraperitoneal injection, intravenous injection) should be chosen based on the compound's properties and intended clinical application.[20][21]

  • Dosing Schedule: Administer the compound and vehicle according to a predetermined schedule (e.g., once daily, five days a week) for a specified duration (e.g., 21-28 days).

Data Collection and Endpoint Analysis

Systematic data collection is crucial for the accurate interpretation of the study's outcome.

In-Life Measurements

Protocol 3: Tumor Volume and Body Weight Measurement

  • Tumor Measurement: Using a digital caliper, measure the length (L) and width (W) of the tumor 2-3 times per week.[22][23][24] The tumor volume can be calculated using the formula: Volume = (L x W²) / 2 .[13][25]

  • Body Weight: Record the body weight of each animal at the same frequency as tumor measurements. Significant body weight loss (>15-20%) is an indicator of toxicity and may require euthanasia.

  • Clinical Observations: Monitor animals daily for any signs of distress, such as changes in posture, activity, or grooming habits.

Terminal Procedures and Ex Vivo Analysis

At the end of the study, or when humane endpoints are met, animals are euthanized.

Protocol 4: Euthanasia and Tissue Collection

  • Euthanasia: Perform euthanasia using an IACUC-approved method, such as CO2 asphyxiation followed by cervical dislocation.

  • Tumor Excision and Measurement: Carefully excise the tumor and record its final weight.

  • Tissue Preservation:

    • Fix a portion of the tumor in 10% neutral buffered formalin for histopathological analysis.[26]

    • Snap-freeze another portion in liquid nitrogen for subsequent molecular analyses (e.g., Western blot, RT-qPCR).

    • Collect major organs (liver, kidney, spleen, lungs) for histopathological assessment of potential toxicity.

Protocol 5: Histopathological Analysis

  • Tissue Processing: Process the formalin-fixed tumor and organ samples, embed them in paraffin, and section them.[26]

  • Staining: Stain the sections with Hematoxylin and Eosin (H&E) to visualize cellular morphology.[26]

  • Pathological Evaluation: A qualified pathologist should examine the slides to assess tumor characteristics (e.g., necrosis, apoptosis, mitotic index) and any signs of organ toxicity.[27][28][29] This analysis is a cornerstone for understanding the treatment's effect.[27][29]

Data Analysis and Interpretation

Statistical analysis is essential to determine if the observed effects are significant.[30]

  • Tumor Growth Inhibition (TGI): This is a key efficacy endpoint. It can be calculated for each treatment group relative to the vehicle control.

  • Statistical Tests: Use appropriate statistical tests, such as a one-way or two-way ANOVA followed by a post-hoc test, to compare tumor volumes and body weights between groups.[15] A p-value of <0.05 is typically considered statistically significant.

Example Data Summary Table:

GroupMean Tumor Volume (mm³) ± SEM (Day 21)% TGIMean Body Weight Change (%) ± SEM
Vehicle Control1500 ± 150-+5 ± 1.5
Compound (Low Dose)1200 ± 13020%+4 ± 1.2
Compound (Mid Dose)750 ± 9050%+1 ± 2.0
Compound (High Dose)300 ± 5080%-8 ± 2.5
Standard-of-Care450 ± 6570%-5 ± 1.8

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_implant Implantation & Tumor Growth cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cell_culture Cell Culture (e.g., MDA-MB-231) harvest Cell Harvest & Viability Check cell_culture->harvest implant Subcutaneous Implantation in Mice harvest->implant growth Tumor Growth to Palpable Size implant->growth randomize Randomization into Treatment Groups growth->randomize dosing Daily Dosing (Vehicle, Compound, SoC) randomize->dosing monitoring Tumor & Body Weight Measurement (2-3x/week) dosing->monitoring euthanasia Euthanasia & Tissue Collection monitoring->euthanasia histology Histopathology (H&E Staining) euthanasia->histology data_analysis Data Analysis & Interpretation euthanasia->data_analysis

Caption: High-level workflow for the in vivo efficacy study.

Hypothetical Signaling Pathway

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Compound 3-Methoxy-4'- piperidinomethyl benzophenone Compound->MEK Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

References

  • ARRIVE guidelines. (n.d.). Wikipedia. Retrieved from [Link][8]

  • ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). (n.d.). NIH Office of Animal Care and Use. Retrieved from [Link][9]

  • ARRIVE Guidelines: Home. (n.d.). National Centre for the Replacement, Refinement and Reduction of Animals in Research. Retrieved from [Link][10]

  • Gao, J., et al. (2022). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Frontiers in Oncology.[1]

  • Thabane, L., et al. (2013). Statistical Considerations for Preclinical Studies. Journal of Investigative Surgery.[15]

  • About - ARRIVE Guidelines. (n.d.). National Centre for the Replacement, Refinement and Reduction of Animals in Research. Retrieved from [Link][11]

  • Percie du Sert, N., et al. (2020). The ARRIVE guidelines 2.0: updated guidelines for reporting animal research. PLoS Biology.[12]

  • Pharma Models. (2014). Animal Testing Significantly Advances Cancer Research. Retrieved from [Link][2]

  • Day, C. P., et al. (2020). Spontaneous and Induced Animal Models for Cancer Research. Cancers.[3]

  • Aljehani, M. R., et al. (2023). The importance of histopathological evaluation in cancer diagnosis and treatment. International Journal of Health Sciences.[27]

  • Cerba Research. (n.d.). SOLID TUMOR TESTS HISTOPATHOLOGY & GENETICS. Retrieved from [Link][28]

  • Kellar, A., & Craft, J. (2020). Statistical Analysis in Preclinical Biomedical Research. Methods in Molecular Biology.[30]

  • Oncodesign Services. (n.d.). Cancer Animal Models | Oncology | CRO services. Retrieved from [Link]

  • Teicher, B. A. (2006). Tumor models for efficacy determination. Molecular Cancer Therapeutics.[31]

  • UC Davis Office of Research. (n.d.). IACUC Policies and Guidelines. Retrieved from [Link][6]

  • Lazic, S. E. (2018). Research Design and Biostatistical Considerations in Preclinical Research. Methods in Molecular Biology.[16]

  • Charles River Laboratories. (2023). The Evolving Cancer Mouse Model. Retrieved from [Link][14]

  • Kafkafi, N., et al. (2024). A Brief Guide to Statistical Analysis of Grouped Data in Preclinical Research. ILAR Journal.[32]

  • IDEAS Network. (2017). The role of a statistician in drug development: Pre-clinical studies. Retrieved from [Link][33]

  • PRISYS Biotech. (2025). Key Considerations For Dosing Volume, PH, And Formulation in Animal Models. Retrieved from [Link][17]

  • ResearchGate. (n.d.). Measurement of tumor dimensions and total tumor burden in mice by two methods. Retrieved from [Link][22]

  • Jensen, M. M., et al. (2012). A Comparison of Imaging Techniques to Monitor Tumor Growth and Cancer Progression in Living Animals. Journal of Biomedicine and Biotechnology.[23]

  • University at Buffalo. (n.d.). Animal Research (IACUC) Guidelines. Retrieved from [Link][34]

  • WuXi Biologics. (n.d.). Efficacy Studies | In Vivo Pharmacology Services. Retrieved from [Link][35]

  • Meyer, A. N., et al. (2023). Measurement of mouse head and neck tumors by automated analysis of CBCT images. Scientific Reports.[24]

  • Un-Nisa, A., et al. (2021). Cancer models in preclinical research: A chronicle review of advancement in effective drug development. Journal of Advanced Research.[4]

  • University of California, Berkeley. (2016). Dosing Techniques and Limits. Retrieved from [Link][18]

  • TD2. (n.d.). Advancing Immunotherapy Research: Syngeneic Tumor Models for Preclinical Success. Retrieved from [Link][36]

  • The University of Iowa. (n.d.). Policies and Guidelines - Vertebrate Animal Research. Retrieved from [Link][37]

  • Scribd. (n.d.). Dosing in Animals (Oral, SC, Ip, Im). Retrieved from [Link][20]

  • Noble Life Sciences. (n.d.). Cancer Models | Preclinical Tumor Models for Oncology Research. Retrieved from [Link][38]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. JAALAS.[19]

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  • da Silva, G. L. F., et al. (2021). Machine Learning Methods for Histopathological Image Analysis: A Review. Electronics.[39]

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  • Crown Bioscience. (2023). Which Mouse Model Is Right For Your Cancer & Drug Development Preclinical Studies? Retrieved from [Link][5]

  • Crown Bioscience. (2024). 5 Essential Steps for a Successful Immuno-Oncology In Vivo Study. Retrieved from [Link][40]

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  • Hopkins, C. R., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters.[45]

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Sources

Topic: How to Formulate 3-Methoxy-4'-piperidinomethyl benzophenone for Animal Dosing

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide for the formulation of 3-Methoxy-4'-piperidinomethyl benzophenone, a novel compound with potential therapeutic applications, for preclinical animal dosing. The successful execution of in vivo studies hinges on the development of a safe, stable, and bioavailable formulation that ensures maximal exposure for pharmacokinetic and toxicological evaluation.[1] This guide details a systematic approach, beginning with essential pre-formulation characterization, followed by logical, step-by-step strategies for developing formulations suitable for oral, intravenous, and intraperitoneal administration. We emphasize the causality behind experimental choices, providing protocols that are both scientifically robust and practically applicable in a research setting.

Introduction: The Critical Role of Formulation in Preclinical Success

3-Methoxy-4'-piperidinomethyl benzophenone belongs to the benzophenone class of compounds, a scaffold that is ubiquitous in medicinal chemistry and noted for a wide range of biological activities. As with an estimated 90% of new chemical entities (NCEs), compounds like this often exhibit poor water solubility, posing a significant challenge for preclinical development.[2] An inadequate formulation can lead to poor absorption, variable exposure, and, consequently, misleading or inconclusive results from animal studies.

The primary objective of preclinical formulation is to develop a simple, safe, and effective delivery system to assess the compound's safety and pharmacokinetic profile.[3] This application note provides a framework for researchers to systematically approach this challenge, ensuring that the chosen formulation is appropriate for the compound's physicochemical properties, the intended route of administration, and the specific animal model.

Part 1: Pre-Formulation Assessment—The Foundation of Rational Design

Before any formulation can be developed, a thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties is essential.[4] This pre-formulation stage is the most critical phase, as the data generated will directly guide the selection of an appropriate formulation strategy.

Predicted Physicochemical Profile

Based on its chemical structure, we can predict the key properties of 3-Methoxy-4'-piperidinomethyl benzophenone:

PropertyPredicted CharacteristicRationale & Formulation Implication
Aqueous Solubility Poor at neutral pHThe large, hydrophobic benzophenone core is inherently insoluble in water.[5]
pH-Dependent Solubility Significantly higher solubility at acidic pHThe piperidine moiety contains a basic tertiary amine. At a pH below its pKa, this nitrogen will be protonated, forming a more soluble salt. This is a primary strategy to exploit for aqueous formulations.
pKa Estimated ~8.0 - 9.5The tertiary amine on the piperidine ring is the primary ionizable group. Knowing the pKa is crucial for developing pH-adjusted solution formulations.
Lipophilicity (LogP) HighThe molecule is predominantly non-polar, suggesting good solubility in organic solvents and lipids but poor aqueous solubility. This indicates it is likely a BCS Class II or IV compound.[6]
Stability Generally stable; potential for photodegradationBenzophenones are used as photoinitiators, implying sensitivity to UV light.[7] Formulations should be protected from light. Stability in acidic/basic conditions and in chosen vehicles must be tested.
Experimental Workflow for Pre-Formulation Studies

The following workflow provides a systematic approach to gathering the necessary empirical data.

Preformulation_Workflow cluster_0 Phase 1: API Characterization cluster_1 Phase 2: Data Analysis & Strategy Selection cluster_2 Phase 3: Formulation Path API Receive API Solubility Solubility Screening (pH 2, 4.5, 6.8, 7.4, organic solvents) API->Solubility pKa pKa Determination (Potentiometric Titration) API->pKa Stability Short-Term Stability (Visual, HPLC) API->Stability Analyze Analyze Data: - Is aqueous solubility > target dose? - Is it pH-dependent? Solubility->Analyze pKa->Analyze Stability->Analyze Aqueous Strategy 1: Aqueous Solution (pH Adjustment) Analyze->Aqueous Yes, pH-dependent Cosolvent Strategy 2: Co-Solvent System Analyze->Cosolvent No, but soluble in co-solvents Suspension Strategy 3: Suspension Analyze->Suspension No, insoluble

Caption: Workflow for pre-formulation assessment of the API.

Protocol: Kinetic Solubility Screening

Objective: To determine the approximate solubility of the API in a variety of pharmaceutically relevant vehicles.

Materials:

  • 3-Methoxy-4'-piperidinomethyl benzophenone

  • Glass vials (2 mL)

  • Vehicle panel (see table below)

  • Vortex mixer and/or orbital shaker

  • HPLC system for concentration analysis

Procedure:

  • Weigh approximately 2-5 mg of the API into individual glass vials.

  • Add a small, precise volume (e.g., 100 µL) of the first test vehicle to each vial.

  • Vortex vigorously for 2 minutes and then place on an orbital shaker at room temperature for 1-2 hours to maximize dissolution.

  • Visually inspect for undissolved solid material.

  • If the solid is fully dissolved, add another aliquot of the API and repeat step 3. Continue this process until solid material remains, indicating saturation.

  • If the initial solid does not dissolve, add increasing volumes of the vehicle stepwise (e.g., add 100 µL increments) and repeat step 3 until the compound dissolves completely.

  • Once saturation is reached, centrifuge the samples to pellet any undissolved solid.

  • Carefully collect the supernatant and analyze the concentration using a calibrated HPLC method.

  • Record the solubility in mg/mL.

Recommended Initial Vehicle Screen:

Vehicle ClassSpecific ExamplesPurpose
Aqueous Buffers pH 2.0 (HCl), pH 4.5 (Acetate), pH 7.4 (Phosphate)Assess pH-dependent solubility.[4]
Co-solvents PEG 400, Propylene Glycol (PG), Ethanol, DMSOCommon solvents for increasing solubility of lipophilic compounds.[8]
Surfactants 5% Tween® 80 in water, 5% Cremophor® EL in waterCan form micelles to solubilize poorly soluble APIs.[9]
Lipid Vehicles Corn Oil, Sesame OilFor oral dosing of highly lipophilic compounds.

Part 2: Formulation Strategies & Vehicle Selection

Based on the pre-formulation data, a primary formulation strategy can be selected. The goal is to use the simplest possible formulation that achieves the target concentration and is safe for the animal.[10]

Strategy 1: pH-Adjusted Aqueous Solution (Preferred for IV/IP)

Rationale: This is the most desirable approach for parenteral routes. By protonating the basic piperidine nitrogen with an acid (e.g., HCl), a water-soluble salt is formed in situ. This avoids the use of potentially confounding organic co-solvents.

Protocol: Preparation of a 10 mg/mL HCl Salt Solution

  • Calculation: Weigh the required amount of 3-Methoxy-4'-piperidinomethyl benzophenone (free base) for your final desired volume and concentration.

  • Initial Slurry: Add the API to approximately 80% of the final required volume of Sterile Water for Injection, USP. The API will not dissolve and will form a slurry.

  • Acidification: While stirring continuously, add 1N HCl dropwise. Monitor the pH and observe for dissolution. The solid should begin to dissolve as the pH drops.

  • Target pH: Continue adding acid until all solid has dissolved. The target pH will likely be in the range of 3.0 - 5.0. Do not add a large excess of acid.

  • Final Volume: Once the API is fully dissolved, add Sterile Water for Injection to reach the final target volume (q.s.).

  • Quality Control: Measure the final pH and filter the solution through a 0.22 µm sterile filter (e.g., PVDF or PES) to ensure sterility and remove any particulates. Visually inspect for clarity.

  • Storage: Store in a sealed, light-protected vial at 2-8°C.

Strategy 2: Co-Solvent and Surfactant Systems

Rationale: If pH adjustment fails to achieve the target concentration, or if the required pH is physiologically unsuitable, a co-solvent system is the next logical choice.[10] Co-solvents work by reducing the polarity of the aqueous vehicle, allowing for the dissolution of hydrophobic molecules. Surfactants can further increase solubility.

Commonly Used GRAS (Generally Recognized As Safe) Vehicles:

Vehicle ComponentMax % (Typical, Route Dependent)Notes & Cautions
PEG 400 40-60%Excellent solubilizer, viscous.
Propylene Glycol 30-50%Good solvent. Can cause irritation at high concentrations.[8]
Ethanol 10-20%Potent solvent, but can have pharmacological effects.
Tween® 80 (Polysorbate 80) 5-10%Surfactant. Can cause hypersensitivity reactions in some species, especially dogs.[8]
DMSO <10%Excellent solvent, but can have pharmacological effects and alter membrane permeability. Use with caution.

Protocol: Preparation of a 10 mg/mL Formulation in 10% DMSO / 40% PEG 400 / 50% Saline

  • Weigh API: Weigh the required amount of the API.

  • Initial Dissolution: Add the API to a glass vial and add the full amount of DMSO (10% of the final volume). Vortex until the API is completely dissolved. This step is critical.

  • Add Co-Solvent: Add the full amount of PEG 400 (40% of the final volume) and mix thoroughly until a homogenous solution is formed.

  • Aqueous Phase: Slowly add the saline (50% of the final volume) to the organic phase while vortexing. Add the aqueous phase in aliquots to prevent the API from precipitating out of solution (a phenomenon known as "crashing out").

  • Quality Control: Visually inspect the final formulation for clarity and absence of precipitation.

  • Storage: Store in a sealed, light-protected vial at 2-8°C.

Strategy 3: Aqueous Suspension (Oral Dosing)

Rationale: For very high doses or extremely insoluble compounds, a suspension may be the only viable option, particularly for the oral route. The goal is to create a uniform dispersion of fine API particles in an aqueous vehicle.

Protocol: Preparation of a 20 mg/mL Suspension in 0.5% Methylcellulose

  • Vehicle Preparation: Prepare the 0.5% (w/v) methylcellulose vehicle by slowly sprinkling the methylcellulose powder into heated (60-70°C) sterile water while stirring, then allowing it to cool to hydrate fully.

  • API Preparation: If possible, use micronized API to improve homogeneity and dissolution rate.

  • Wetting the API: In a glass mortar, add the weighed API. Add a small amount of the methylcellulose vehicle to create a thick, uniform paste. This ensures all particles are wetted and prevents clumping.

  • Dilution: Gradually add the remaining vehicle in small portions while continuously triturating with the pestle to create a smooth, homogenous suspension.

  • Quality Control: Visually inspect for uniformity. The suspension should be milky and free of large clumps.

  • Dosing: This formulation must be stirred continuously before and during dose administration to ensure dose accuracy. Use a magnetic stir bar or vortex immediately before drawing each dose.

Formulation Selection Decision Tree

This diagram helps guide the choice of formulation based on experimental solubility data and the intended administration route.

Formulation_Decision_Tree start Target Dose & Route? sol_check Is API soluble in pH 2-5 buffer at target concentration? start->sol_check cosolvent_check Is API soluble in co-solvent mix at target concentration? sol_check->cosolvent_check No route_check_iv IV/IP Route? sol_check->route_check_iv Yes route_check_po Oral Route? cosolvent_check->route_check_po No cosolvent_solution Use Co-Solvent Solution cosolvent_check->cosolvent_solution Yes route_check_iv->cosolvent_check No (Oral) ph_solution Use pH-Adjusted Aqueous Solution route_check_iv->ph_solution Yes suspension Use Aqueous Suspension route_check_po->suspension Yes stop Re-evaluate Dose/API (Formulation Not Feasible) route_check_po->stop No

Caption: Decision tree for selecting the appropriate formulation strategy.

Part 3: Stability and Safety Considerations

Formulation Stability Testing

Once a lead formulation is developed, its stability must be confirmed for the intended duration of the study.[11]

Protocol: Short-Term Formulation Stability

  • Prepare a batch of the final formulation.

  • Divide it into aliquots and store under the planned study conditions (e.g., 2-8°C, protected from light) and at room temperature.

  • At specified time points (e.g., 0, 24h, 48h, 7 days), assess the aliquots for:

    • Visual Appearance: Clarity, color change, precipitation, particle re-suspendability.

    • pH: Ensure it remains within an acceptable range (e.g., ±0.5 units).

    • API Concentration: Analyze by HPLC to ensure it remains within ±10% of the initial concentration.[12]

Toxicological Safety

API Toxicity: Benzophenone and its derivatives have been associated with potential liver and kidney toxicity in animal studies, as well as endocrine-disrupting effects.[12][13][14][15] Researchers should be aware of these potential target organs during toxicological assessments.

Excipient Safety: Excipients are not inert and can have their own biological effects.[8]

  • Always use the lowest concentration of excipients necessary.

  • A "vehicle control" group must always be included in the animal study design to differentiate the effects of the vehicle from the effects of the API.

  • Consult literature for the known safety of excipients in the specific species and route of administration being used. For example, polysorbates can cause severe reactions in dogs, and high concentrations of propylene glycol can cause hemolysis and irritation.[8]

Conclusion

The formulation of 3-Methoxy-4'-piperidinomethyl benzophenone for animal dosing requires a systematic, data-driven approach. By beginning with a thorough physicochemical characterization, researchers can select the most appropriate strategy, moving from simple pH-adjusted solutions to more complex co-solvent systems or suspensions as dictated by the compound's properties. The detailed protocols and decision-making frameworks provided in this note are designed to empower scientists to develop robust, stable, and safe formulations, thereby increasing the likelihood of generating reliable and reproducible preclinical data.

References

  • Altasciences. CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Available from: [Link]

  • Quay Pharma. (2020). Designing formulations for preclinical and early stage clinical studies. Available from: [Link]

  • SGS. Preclinical Formulation Development. Available from: [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201-230. (Note: While the specific article isn't in the search, the principles are covered by the general preclinical formulation guides like the NIH source). A similar general principle is available at: [Link]

  • Agno Pharmaceuticals. (2023). Complete Guide To Pre-Clinical Drug Product Manufacturing. Available from: [Link]

  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Available from: [Link]

  • Garcia, R. P., et al. (2023). Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations. Frontiers in Veterinary Science, 10, 1259550. Available from: [Link]

  • Rhodes, M. C., et al. (2007). Carcinogenesis studies of benzophenone in rats and mice. Toxicology and applied pharmacology, 224(3), 281-289. Available from: [Link]

  • IOP Conference Series: Materials Science and Engineering. (2017). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. Available from: [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Available from: [Link]

  • Royal Society of Chemistry. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC medicinal chemistry, 9(3), 289-304. Available from: [Link]

  • HBM4EU. (2022). Benzophenones - Substance report. Available from: [Link]

  • Solubility of Things. 4,4'-Methoxybenzophenone. Available from: [Link]

  • Ghazipura, M., et al. (2017). Exposure to benzophenone-3 and reproductive toxicity: A systematic review of human and animal studies. Reproductive toxicology, 73, 175-180. Available from: [Link]

  • Vilela, C., et al. (2021). Benzophenone-3: Comprehensive review of the toxicological and human evidence with meta-analysis of human biomonitoring studies. Environment international, 157, 106851. Available from: [Link]

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Application Note: A Comprehensive Guide to the Validation of a Stability-Indicating HPLC Method for the Quantification of 3-Methoxy-4'-piperidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed framework and procedural guide for the validation of a stability-indicating analytical method for 3-Methoxy-4'-piperidinomethyl benzophenone, a novel pharmaceutical compound. The protocol is designed for researchers, quality control analysts, and drug development professionals, offering a comprehensive approach grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] We will explore the causality behind each validation parameter, providing not just a methodology, but a robust system for ensuring data integrity and regulatory compliance. The validation encompasses specificity through forced degradation, linearity, range, accuracy, precision, sensitivity (LOD/LOQ), and robustness of a reversed-phase high-performance liquid chromatography (RP-HPLC) method.

Introduction: The Rationale for Rigorous Validation

In the pharmaceutical industry, an analytical method is not merely a procedure; it is the cornerstone of quality assessment, ensuring the safety and efficacy of a drug substance. For a novel molecule like 3-Methoxy-4'-piperidinomethyl benzophenone, establishing a validated, stability-indicating assay is a non-negotiable prerequisite for advancing through the development pipeline. A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any potential degradation products, impurities, or excipients.[4][5]

This application note moves beyond a simple checklist approach. It provides the scientific rationale for each step, empowering the analyst to understand the method's capabilities and limitations. Following these protocols will generate a comprehensive validation package demonstrating that the analytical procedure is unequivocally "fit for its intended purpose."[3][6]

Instrumentation and Materials

  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a quaternary pump, autosampler, multicolumn thermostat, and a Diode Array Detector (DAD).

  • Chromatography Data System (CDS): OpenLab CDS ChemStation Edition (or equivalent).

  • Analytical Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Chemicals:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Water (Milli-Q or equivalent)

    • Formic Acid (ACS Grade)

    • Hydrochloric Acid (ACS Grade)

    • Sodium Hydroxide (ACS Grade)

    • Hydrogen Peroxide (30%, ACS Grade)

  • Standards:

    • 3-Methoxy-4'-piperidinomethyl benzophenone Reference Standard (Characterized, purity >99.5%)

    • Placebo matrix (if validating for a drug product)

Proposed Analytical Method

The foundation of any validation is a well-developed analytical method. The following RP-HPLC method was established as the basis for this validation study, selected for its suitability in analyzing benzophenone-like structures.[7][8][9]

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min (30% B), 5-25 min (30-80% B), 25-30 min (80% B), 30.1-35 min (30% B)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 275 nm
Diluent 50:50 Methanol:Water

System Suitability Testing (SST)

Causality: Before any analytical run, we must verify that the chromatographic system is performing adequately. SST is not a validation parameter itself but a prerequisite for valid data collection. It ensures that on a given day, with a specific column and mobile phase preparation, the system's performance is consistent and acceptable.

Protocol:

  • Prepare a system suitability solution containing 3-Methoxy-4'-piperidinomethyl benzophenone at the working concentration (e.g., 100 µg/mL).

  • Perform five replicate injections of the SST solution at the beginning of the validation run.

  • Calculate the mean and %RSD for retention time and peak area.

  • Determine the theoretical plates (N) and tailing factor (T).

Acceptance Criteria:

  • %RSD of Peak Area: ≤ 2.0%

  • %RSD of Retention Time: ≤ 1.0%

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

Validation Parameters and Protocols

The following sections detail the experimental design for each core validation parameter as mandated by ICH Q2(R2).[1][3]

Specificity (Stability-Indicating Nature)

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10][11][12] For a stability-indicating method, this is demonstrated through forced degradation studies, which intentionally stress the API to produce potential degradants.[4][5][13] The goal is to prove that any degradant peaks are well-separated from the main API peak, ensuring accurate quantification over the product's shelf-life.

Protocol:

  • Sample Preparation: Prepare solutions of 3-Methoxy-4'-piperidinomethyl benzophenone (approx. 1 mg/mL) in the diluent.

  • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours. Neutralize before injection.

  • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 4 hours. Neutralize before injection.

  • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.[13]

  • Thermal Degradation: Expose the solid powder to 105°C for 48 hours, then dissolve in diluent.

  • Photolytic Degradation: Expose the solution to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines).[14]

  • Analysis: Analyze an unstressed sample, a blank, and all stressed samples by HPLC. Use a DAD to assess peak purity for the main API peak in all chromatograms.

Acceptance Criteria:

  • The method must demonstrate baseline resolution (Rs > 2.0) between the main peak and all major degradation product peaks.

  • The peak purity analysis (e.g., purity angle < purity threshold) must confirm that the main API peak is spectrally homogeneous and free from co-eluting impurities in all stressed conditions.

  • A target degradation of 5-20% is ideal to ensure that the stability-indicating nature is adequately challenged.[5][14]

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions (ICH Q1A/Q1B) cluster_analysis Analysis & Evaluation API API Solution (1 mg/mL) Acid Acid Hydrolysis (1N HCl, 80°C) API->Acid Base Base Hydrolysis (1N NaOH, 80°C) API->Base Oxidation Oxidation (3% H₂O₂, RT) API->Oxidation Thermal Thermal (105°C, Solid) API->Thermal Photo Photolytic (ICH Q1B) API->Photo Analysis HPLC-DAD Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Purity Peak Purity Assessment Analysis->Purity Resolution Resolution Check (Rs > 2.0) Analysis->Resolution

Figure 1: Workflow for establishing method specificity via forced degradation.
Linearity and Range

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified interval.[15][16] The range is the interval between the upper and lower concentrations for which the method has been proven to have suitable linearity, accuracy, and precision.[3][15][16] This is fundamental for accurate quantification.

Protocol:

  • Prepare a stock solution of the reference standard (e.g., 1000 µg/mL).

  • Perform serial dilutions to prepare at least five concentration levels covering 50% to 150% of the nominal assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration level in triplicate.

  • Plot a calibration curve of mean peak area versus concentration.

  • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

Acceptance Criteria:

  • The correlation coefficient (r²) must be ≥ 0.999.[10]

  • The y-intercept should be statistically insignificant from zero.

  • A visual inspection of the plot should confirm a linear relationship.

Concentration (µg/mL)Replicate 1 (Area)Replicate 2 (Area)Replicate 3 (Area)Mean Area
50251000250500251500251000
75376000375500376200375900
100501000502000501500501500
125627000626500627500627000
150752000753000752500752500
Regression Output r²: 0.9999Slope: 5010Y-Int: 500
Accuracy

Causality: Accuracy measures the closeness of the test results to the true value.[11][17][18] It is typically determined through recovery studies by adding a known amount of analyte to a placebo (spiked sample), demonstrating that the method can accurately measure the analyte without interference from the sample matrix.

Protocol:

  • Prepare a placebo solution equivalent to the drug product formulation.

  • Spike the placebo with the API reference standard to achieve three concentration levels across the range (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Prepare each concentration level in triplicate (for a total of nine determinations).[11]

  • Analyze the samples and calculate the percentage recovery for each preparation.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for each concentration level.[10]

  • The %RSD for the recovery at each level should not exceed 2.0%.

LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.5 (n=3, RSD=0.8%)99.4%
100%100.0100.5 (n=3, RSD=0.6%)100.5%
120%120.0119.8 (n=3, RSD=0.7%)99.8%
Precision

Causality: Precision expresses the degree of scatter between a series of measurements from the same homogeneous sample.[11][19] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Measures precision over a short interval under the same conditions.

  • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

Protocol:

  • Repeatability:

    • Prepare six individual samples of 3-Methoxy-4'-piperidinomethyl benzophenone at 100% of the test concentration.

    • Analyze all six samples on the same day by the same analyst.

    • Calculate the %RSD of the assay results.

  • Intermediate Precision:

    • Have a second analyst prepare and analyze another set of six samples on a different day using a different HPLC system (if available).

    • Calculate the %RSD for the second set and perform a statistical comparison (e.g., F-test) of the two data sets.

Acceptance Criteria:

  • Repeatability: %RSD for six preparations should be ≤ 2.0%.

  • Intermediate Precision: %RSD for the combined twelve preparations (from both days/analysts) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantified as an exact value.[20][21][22] LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[20][21][23] These parameters define the sensitivity of the method, which is crucial for impurity analysis.

Protocol (Based on Standard Deviation of the Response and Slope):

  • Use the calibration curve data generated during the linearity study.

  • Calculate the standard deviation of the y-intercepts of the regression line (σ).

  • Use the slope (S) of the calibration curve.

  • Calculate LOD and LOQ using the following formulas:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

  • Prepare and inject solutions at the calculated LOQ concentration to verify that the precision (%RSD) and accuracy at this level are acceptable.

Acceptance Criteria:

  • The signal-to-noise ratio for LOD is typically ≥ 3:1.

  • The signal-to-noise ratio for LOQ is typically ≥ 10:1.

  • Precision at the LOQ should meet predefined criteria (e.g., %RSD ≤ 10%).

Figure 2: Interdependence of core parameters in defining the validated range.
Robustness

Causality: Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters.[24][25] This provides an indication of its reliability during normal usage and is critical before transferring the method to another laboratory.[24][26]

Protocol:

  • Analyze a system suitability sample while making small, deliberate changes to the nominal method parameters, one at a time.

  • Variations to Test:

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Column Temperature: ± 5°C (25°C and 35°C).

    • Mobile Phase Composition: ± 2% absolute in the organic modifier.

  • Evaluate the impact on system suitability parameters (retention time, peak shape, resolution).

Acceptance Criteria:

  • System suitability criteria must be met under all tested variations.

  • The changes should not produce a significant deviation in the final calculated assay value (e.g., < 2% difference from the nominal result).

Conclusion

This application note has detailed a comprehensive validation protocol for an RP-HPLC method intended for the quantification of 3-Methoxy-4'-piperidinomethyl benzophenone. By systematically evaluating specificity, linearity, range, accuracy, precision, sensitivity, and robustness, the method has been shown to be reliable, reproducible, and fit for its intended purpose in a regulated pharmaceutical environment. The successful execution of these protocols provides a high degree of assurance in the quality and integrity of the analytical data generated. Adherence to this framework supports successful regulatory submissions and ensures product quality throughout its lifecycle.[6][10]

References

  • Title: Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained Source: PharmTech URL: [Link]

  • Title: Limit of Blank, Limit of Detection and Limit of Quantitation Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Robustness Tests Source: LCGC International URL: [Link]

  • Title: Forced Degradation Studies for Stability Source: Nelson Labs URL: [Link]

  • Title: How To Perform Linearity and Range In Method Validation: Easy Tips Source: PharmaGuru URL: [Link]

  • Title: What Is HPLC Method Robustness Assessment and Its Importance? Source: Altabrisa Group URL: [Link]

  • Title: Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations Source: PharmaInfo URL: [Link]

  • Title: What is the difference between Limit of detection (LOD) and Limit of Quantification? Source: Lab-Training.com URL: [Link]

  • Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL: [Link]

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]

  • Title: Implementing Robustness Testing for HPLC Methods Source: Separation Science URL: [Link]

  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL: [Link]

  • Title: 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School Source: AAPS URL: [Link]

  • Title: HPLC analytical tips: What is 'specificity'? Source: Biorelevant.com URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation URL: [Link]

  • Title: The 6 Key Aspects of Analytical Method Validation Source: Element Lab Solutions URL: [Link]

  • Title: Analytical Method Validation: Back to Basics, Part II Source: LCGC International URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation URL: [Link]

  • Title: What is meant by the limit of detection and quantification (LOD / LOQ)? Source: MPL Lösungsfabrik URL: [Link]

  • Title: Method Validation Essentials, Limit of Blank, Limit of Detection and Limit of Quantitation Source: Thomas A. Little Consulting URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Comparison of different guidelines for 'linearity and range' parameter of analytical method validation Source: ResearchGate URL: [Link]

  • Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source: LCGC International URL: [Link]

  • Title: Explain like I'm 5: Why are limit of detection (LoD) and limit of quantification (LoQ) important? Source: Reddit URL: [Link]

  • Title: Understanding the Four Types of Analytical Method Validation Source: Oxford Analytical Services URL: [Link]

  • Title: Accuracy and Precision - What's The Difference? Source: SCION Instruments URL: [Link]

  • Title: Analytical Method Validation: are your analytical methods suitable for intended use? Source: RSSL URL: [Link]

  • Title: Robustness Testing in HPLC Analysis of Clarithromycin, Norfloxacin, Doxycycline, Tinidazole and Omeprazole in Pharmaceutical Dosage forms Using Experimental Design Source: Bentham Science Publisher URL: [Link]

  • Title: Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry Source: MDPI URL: [Link]

  • Title: Separation of Benzophenone, 3-amino- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Development and validation of an HPLC method for the determination of endocrine disruptors bisphenol A and benzophenone in thermochromic printing inks Source: Taylor & Francis Online URL: [Link]

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Troubleshooting & Optimization

Optimizing the reaction conditions for the synthesis of 3-Methoxy-4'-piperidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 3-Methoxy-4'-piperidinomethyl benzophenone. This guide is designed for chemistry professionals to provide in-depth, field-tested insights and robust troubleshooting strategies for this multi-step synthesis. We will navigate through a validated synthetic pathway, addressing common experimental challenges with scientifically-grounded solutions.

Recommended Synthetic Pathway

The direct Friedel-Crafts acylation of anisole with a 4-(piperidinomethyl)benzoyl derivative is often problematic. The basic nitrogen of the piperidine moiety readily complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating it and hindering the reaction.[1][2]

Therefore, a more reliable and higher-yielding three-step sequence is recommended. This pathway strategically introduces the piperidine group in the final step, circumventing catalyst-related complications.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Radical Bromination cluster_2 Step 3: Nucleophilic Substitution A Anisole + 4-Methylbenzoyl chloride B 3-Methoxy-4'-methylbenzophenone A->B AlCl₃, DCM 0°C to RT C 4'-(Bromomethyl)-3-methoxy- benzophenone B->C NBS, AIBN CCl₄, Reflux D 3-Methoxy-4'-piperidinomethylbenzophenone (Final Product) C->D Piperidine, K₂CO₃ Acetonitrile, RT

Caption: Recommended three-step synthetic workflow.

Part 1: Frequently Asked Questions (FAQs)

This section addresses general, high-level questions regarding the synthesis.

Q1: What are the most critical safety precautions for this synthetic sequence? A1: The primary hazards involve the reagents used in the Friedel-Crafts acylation and radical bromination steps.

  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. Always handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Ensure all glassware is scrupulously dried to prevent an uncontrolled reaction.[1]

  • Acyl Chlorides (e.g., 4-Methylbenzoyl chloride): Corrosive and lachrymatory. Handle exclusively in a fume hood.

  • Solvents: Dichloromethane (DCM) and Carbon Tetrachloride (CCl₄) are hazardous. CCl₄, in particular, is a known carcinogen and hepatotoxin. If possible, consider substituting CCl₄ with a less toxic solvent like dibromomethane or cyclohexane for the bromination step.

  • N-Bromosuccinimide (NBS): A corrosive solid and a source of bromine. Avoid inhalation and skin contact.

Q2: Can I use 4-(piperidinomethyl)benzoyl chloride directly in a Friedel-Crafts reaction with anisole? A2: This approach is not recommended. The basic piperidine nitrogen will act as a Lewis base, reacting with the aluminum chloride catalyst. This forms a stable complex that deactivates the catalyst, effectively halting the desired acylation reaction.[1][2] The synthesis requires a stoichiometric amount of AlCl₃ because the ketone product also complexes with it; adding another Lewis base makes the reaction untenable.[1][3]

Q3: How should I monitor the progress of each reaction step? A3: Thin-Layer Chromatography (TLC) is the most effective method.

  • Eluent System: A good starting point for all steps is a mixture of hexane and ethyl acetate. You will likely need to increase the polarity (more ethyl acetate) for the more polar products in steps 2 and 3.

  • Visualization: Use a UV lamp (254 nm) for visualization, as all intermediates and the final product are UV-active. Staining with potassium permanganate can also be helpful, especially for visualizing the final product.

Q4: What is the purpose of the HCl and ice workup in the Friedel-Crafts reaction? A4: The workup serves two critical functions. First, the water hydrolyzes the excess aluminum chloride and breaks down the AlCl₃-ketone complex, liberating the product.[4] Second, the addition of ice manages the highly exothermic nature of this hydrolysis. Concentrated HCl is added to ensure the resulting aluminum hydroxides are converted to water-soluble aluminum salts (AlCl₃), which can be easily removed in the aqueous layer during extraction.[1][5]

Part 2: Detailed Protocols & Troubleshooting Guides

This section provides step-by-step procedures and addresses specific problems that may arise during each stage of the synthesis.

Step 1: Friedel-Crafts Acylation of Anisole

This reaction forms the benzophenone core structure via electrophilic aromatic substitution.[6][7]

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure the system is under a positive pressure of dry nitrogen.

  • Catalyst Suspension: To the flask, add anhydrous dichloromethane (DCM) followed by anhydrous aluminum chloride (AlCl₃, 1.2 equivalents). Cool the suspension to 0 °C using an ice bath.

  • Reactant Addition: In the dropping funnel, prepare a solution of 4-methylbenzoyl chloride (1.1 equivalents) and anisole (1.0 equivalent) in anhydrous DCM.

  • Reaction: Add the reactant solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the temperature at 0 °C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, monitoring by TLC.[5]

  • Workup: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Extraction & Purification: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with 1M NaOH solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography.[1][6]

Q: My reaction yield is very low or I recovered only starting material. What went wrong? A: This is a common issue in Friedel-Crafts reactions and can be attributed to several factors.

G Start Low/No Product Yield Q1 Was the AlCl₃ fresh and anhydrous? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Were all glassware and solvents completely dry? A1_Yes->Q2 Sol1 AlCl₃ is highly hygroscopic. Use a fresh, unopened bottle or a properly stored (desiccator) batch. Repeat reaction. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was the stoichiometry correct? (≥1.1 eq. of AlCl₃) A2_Yes->Q3 Sol2 Moisture deactivates the catalyst. Flame-dry all glassware and use anhydrous grade solvents. Repeat reaction. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Success Problem Likely Solved A3_Yes->Success Sol3 The ketone product complexes with AlCl₃, requiring a stoichiometric amount. Use at least 1.1-1.3 equivalents. Repeat reaction. A3_No->Sol3

Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.

Q: My TLC shows multiple spots close to the product spot. What are the likely side products? A: The methoxy group of anisole is an ortho-, para-directing activator. While the para-product is sterically favored and typically major, some ortho-isomer (2-methoxy-4'-methylbenzophenone) can form.[6][8] If the reaction is run for too long or at elevated temperatures, there's a minor risk of polyacylation, although the acyl group is deactivating and generally prevents this.[9]

  • Solution: Ensure the reaction temperature is controlled, especially during the addition of reactants. Purify the crude product using column chromatography with a hexane/ethyl acetate gradient to separate the isomers.

Step 2: Radical Bromination of the Methyl Group

This step functionalizes the benzylic position, preparing it for the introduction of the piperidine nucleophile.

  • Setup: In a round-bottom flask, dissolve 3-methoxy-4'-methylbenzophenone (1.0 equivalent) in carbon tetrachloride (CCl₄) or a suitable alternative.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄) and irradiate with a UV lamp or a standard incandescent light bulb to initiate the reaction. Monitor the reaction by TLC. The reaction is often complete when the solid succinimide byproduct floats to the surface.

  • Workup: Cool the reaction mixture to room temperature and filter off the succinimide.

  • Purification: Wash the filtrate with a saturated sodium thiosulfate solution to remove any remaining bromine, then with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude 4'-(bromomethyl)-3-methoxybenzophenone is often used directly in the next step without further purification.

Q: The bromination reaction is very slow or does not initiate. A: Radical reactions can be sensitive to inhibitors and initiation conditions.

  • Initiator: Ensure your radical initiator (AIBN or benzoyl peroxide) is not expired.

  • Oxygen: Dissolved oxygen can inhibit radical chain reactions. Degassing the solvent by bubbling nitrogen through it for 15-20 minutes before starting the reaction can be beneficial.

  • Light Source: A standard household incandescent bulb (100W) placed near the flask is usually sufficient to initiate the reaction. Ensure the light source is active.

Q: I am observing dibromination or other side products. A: Over-bromination can occur if an excess of NBS is used or if the reaction is left for too long. Ring bromination is also a potential side reaction, although benzylic bromination is generally faster.

  • Solution: Use no more than 1.1 equivalents of NBS. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. If significant side products form, purification by column chromatography will be necessary.

Step 3: Nucleophilic Substitution with Piperidine

This final step introduces the piperidine moiety to yield the target compound.

  • Setup: Dissolve the crude 4'-(bromomethyl)-3-methoxybenzophenone (1.0 equivalent) in a polar aprotic solvent like acetonitrile or DMF.

  • Reagent Addition: Add potassium carbonate (K₂CO₃, 2.0 equivalents) as a base to neutralize the HBr byproduct. Then, add piperidine (1.5 equivalents).[10]

  • Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting bromide has been consumed.

  • Workup: Filter off the potassium salts and concentrate the filtrate under reduced pressure.

  • Extraction & Purification: Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts and excess piperidine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the final product by column chromatography on silica gel.

Q: The substitution reaction is incomplete. A: While this reaction is typically efficient, incomplete conversion can occur.

  • Solution: Gently heating the reaction mixture to 40-50 °C can increase the rate. Ensure the piperidine used is fresh and the K₂CO₃ is finely powdered to maximize its surface area.

Q: My final product is difficult to purify and appears to contain a salt. A: It is possible to form a small amount of the quaternary ammonium salt by reaction of the product with another molecule of the starting benzylic bromide.

  • Solution: This impurity is highly polar and can often be removed by washing the organic solution thoroughly with water during the workup. If it persists, it will remain at the baseline on a silica gel column, allowing for effective purification of the desired tertiary amine product. Using a slight excess of piperidine helps to minimize this side reaction.[11]

Optimized Reaction Conditions Summary

Step Reaction Key Reagents & Stoichiometry Solvent Temperature Typical Yield
1 Friedel-Crafts AcylationAnisole (1.0 eq), 4-Methylbenzoyl chloride (1.1 eq), AlCl₃ (1.2 eq)Anhydrous DCM0 °C to RT75-85%
2 Radical Bromination3-Methoxy-4'-methylbenzophenone (1.0 eq), NBS (1.1 eq), AIBN (cat.)CCl₄Reflux (~77 °C)80-90% (crude)
3 Nucleophilic Substitution4'-(Bromomethyl)-3-methoxybenzophenone (1.0 eq), Piperidine (1.5 eq), K₂CO₃ (2.0 eq)AcetonitrileRT to 40 °C85-95%

References

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  • Chem.libretexts.org. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
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Overcoming solubility challenges of 3-Methoxy-4'-piperidinomethyl benzophenone in biological buffers

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-BENZ-042 Status: Active Support Assigned Scientist: Dr. A. Vance, Senior Application Scientist Topic: Overcoming solubility challenges in biological buffers[1]

Executive Summary & Chemical Profile[2][3]

User Inquiry: "My compound precipitates immediately upon dilution into PBS pH 7.4. I need a stable 100 µM working solution for a cell-based assay."

Scientist's Analysis: 3-Methoxy-4'-piperidinomethyl benzophenone presents a classic "lipophilic base" challenge. Its structure contains two conflicting domains:

  • Hydrophobic Core: The benzophenone scaffold and methoxy group drive high lipophilicity (LogP > 3.5 estimated), promoting aggregation in aqueous media.

  • Ionizable Headgroup: The piperidine nitrogen (pKa ≈ 9.5–10.0) allows protonation.

The Trap: While the compound is cationic at pH 7.4 (protonated), the hydrophobic surface area of the benzophenone rings often overrides the solvation energy provided by the single charge. Furthermore, in high-salt buffers like PBS, the "salting-out" effect and the common ion effect (if using chloride salts) can force the compound out of solution.

Troubleshooting & FAQs

Q1: I dissolved the powder in DMSO, but it turns cloudy when I add water. Why?

A: This is "solvent shock." When you add a high-concentration DMSO stock directly to water, the dielectric constant changes rapidly. The hydrophobic benzophenone cores aggregate faster than they can solvate. Correction:

  • Never add water to DMSO stock.

  • Always add the DMSO stock dropwise into the vortexing buffer.

  • Better yet: Use an intermediate dilution step (see Protocol B).

Q2: Can I just acidify the buffer?

A: Only if your assay tolerates it. At pH < 5, the solubility increases significantly because the piperidine is fully protonated and the excess protons suppress the free base equilibrium. However, most biological assays require pH 7.4. Workaround: Use a buffer with a lower ionic strength (e.g., 10 mM HEPES) instead of PBS (150 mM salts) to reduce the salting-out effect.

Q3: Is the cloudiness reversible?

A: Rarely. Once benzophenones form micro-crystals (kinetic precipitation), redissolving them requires high energy (sonication) or heat, which may degrade the compound or damage biological proteins in your assay. Prevention is the only cure.

Solubilization Strategies & Protocols

Strategy A: The "Golden Ratio" Cosolvent System

Best for: Acute assays (< 4 hours), biochemical assays.[1]

This method uses a surfactant to stabilize the transition from organic to aqueous phase.

Reagents:

  • Stock Solvent: 100% DMSO (Anhydrous)

  • Surfactant: Tween-80 (10% w/v stock in water)

  • Buffer: HEPES or Tris (pH 7.4)

Protocol:

  • Prepare Stock: Dissolve 3-Methoxy-4'-piperidinomethyl benzophenone in DMSO to 10 mM . Sonicate until clear.

  • Prepare Intermediate: Mix 10 µL of Stock + 10 µL of Tween-80 (10% stock). Vortex vigorously.

  • Final Dilution: Slowly pipette the 20 µL mixture into 980 µL of pre-warmed (37°C) Buffer while vortexing.

    • Final Conc: 100 µM Compound, 1% DMSO, 0.1% Tween-80.

Strategy B: Cyclodextrin Complexation (The "Gold Standard")

Best for: Long-term cell culture (> 24 hours), in vivo studies.[1]

Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a toroidal "bucket" around the hydrophobic benzophenone core, shielding it from water while maintaining solubility.

Protocol:

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in your desired buffer (e.g., PBS). Sterile filter (0.22 µm).

  • Prepare Stock: Dissolve compound in DMSO to 20 mM .

  • Complexation Step:

    • Add 5 µL of DMSO Stock to 995 µL of the 20% HP-β-CD vehicle .

    • Crucial: Sonicate in a water bath at 37°C for 10–15 minutes.

    • Result: A clear, stable solution where the cyclodextrin encapsulates the drug.

Visual Workflows

Diagram 1: Troubleshooting Decision Tree

Use this logic flow to determine the cause of precipitation.

SolubilityDecisionTree Start Start: Compound Precipitates CheckSolvent 1. Check Stock Solvent Start->CheckSolvent IsDMSO Is it 100% DMSO? CheckSolvent->IsDMSO Redissolve Action: Redissolve in anhydrous DMSO (warm/sonicate) IsDMSO->Redissolve No CheckDilution 2. Check Dilution Method IsDMSO->CheckDilution Yes RapidAdd Did you add Buffer to DMSO? CheckDilution->RapidAdd ReverseOrder Action: Add DMSO to vortexing Buffer (Dropwise) RapidAdd->ReverseOrder Yes CheckBuffer 3. Check Buffer Composition RapidAdd->CheckBuffer No IsPBS Is it PBS (High Salt)? CheckBuffer->IsPBS SwitchBuffer Action: Switch to 10mM HEPES or add 20% HP-beta-CD IsPBS->SwitchBuffer Yes

Caption: Logical diagnostic path for identifying the root cause of precipitation events.

Diagram 2: Cyclodextrin Complexation Workflow

The recommended method for ensuring stability in biological assays.[1]

CDProtocol Step1 1. Weigh Compound (Solid) Step2 2. Dissolve in DMSO (20 mM Stock) Step1->Step2 Step4 4. Mix & Sonicate (37°C, 15 mins) Step2->Step4 Add 1% v/v Step3 3. Prepare Vehicle (20% HP-beta-CD in PBS) Step3->Step4 Add 99% v/v Step5 5. Verify Clarity (Visual/DLS) Step4->Step5

Caption: Step-by-step protocol for encapsulating the benzophenone derivative in cyclodextrin.

Validation Data (Reference Values)

Use these theoretical values to benchmark your solubility expectations.

ParameterValue (Approx.)Implication
pKa (Piperidine) 9.5 – 10.2Positively charged at pH 7.4 (Good for solubility, but not sufficient alone).
LogP (Octanol/Water) > 3.5Highly lipophilic. Drives precipitation in water.
Solubility (PBS pH 7.4) < 10 µMPoor. Requires carriers (CD/Tween) for higher conc.
Solubility (pH 4.0) > 1 mMHigh solubility due to full ionization.
Solubility (DMSO) > 50 mMExcellent stock solvent.

References

  • Rinner, U., et al. (2012). Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors.[1][2] Journal of Medicinal Chemistry.[2]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques.[3][4] ISRN Pharmaceutics.

  • Fluorochem. (n.d.). 2-(Piperidinomethyl)benzophenone Product Sheet.

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[3] Advanced Drug Delivery Reviews.

Sources

How to minimize the formation of impurities in 3-Methoxy-4'-piperidinomethyl benzophenone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a comprehensive technical support resource for the synthesis of 3-Methoxy-4'-piperidinomethyl benzophenone . It addresses the specific impurity profiles associated with the three-stage synthesis route: Friedel-Crafts acylation, Radical Bromination, and Nucleophilic Amination.

Topic: Minimizing Formation of Impurities (Isomers, Over-halogenated species, and Quaternary Salts) Ticket ID: CHEM-SUP-8821 Status: Resolved (Technical Guide Attached)

Synthesis Overview & Impurity Landscape

The synthesis of 3-Methoxy-4'-piperidinomethyl benzophenone typically proceeds via a three-step convergent pathway. Impurities generated at early stages often carry over, complicating final purification.

The Validated Pathway:

  • Friedel-Crafts Acylation: 3-Methoxybenzoyl chloride + Toluene

    
     3-Methoxy-4'-methylbenzophenone.[1]
    
  • Wohl-Ziegler Bromination: Radical bromination of the methyl group

    
     4'-(Bromomethyl)-3-methoxybenzophenone.
    
  • Nucleophilic Substitution: Displacement of bromide by piperidine

    
     Target Molecule.
    
Pathway & Impurity Map

The following diagram illustrates the critical control points where impurities diverge from the main pathway.

G Start 3-Methoxybenzoyl Chloride + Toluene Step1 Step 1: Friedel-Crafts (AlCl3, DCM) Start->Step1 Inter1 Intermediate 1: 3-Methoxy-4'-methylbenzophenone Step1->Inter1 Main Path Imp1 Impurity A: 2'-Methyl Isomer (Ortho-acylation) Step1->Imp1 High Temp/Fast Add Imp2 Impurity B: Hydrolysis Product (3-Methoxybenzoic acid) Step1->Imp2 Wet Reagents Step2 Step 2: Bromination (NBS, AIBN/BPO) Inter1->Step2 Inter2 Intermediate 2: 4'-(Bromomethyl)-3-methoxybenzophenone Step2->Inter2 Main Path Imp3 Impurity C: Dibromomethyl Species (Over-bromination) Step2->Imp3 Excess NBS Imp4 Impurity D: Ring Bromination (Electrophilic attack) Step2->Imp4 Ionic Mechanism Step3 Step 3: Amination (Piperidine, Base) Inter2->Step3 Final Target: 3-Methoxy-4'-piperidinomethyl benzophenone Step3->Final Main Path Imp5 Impurity E: Quaternary Salt (Bis-alkylation) Step3->Imp5 Low Amine Equiv. Imp6 Impurity F: Benzyl Alcohol (Hydrolysis) Step3->Imp6 Water Presence

Caption: Critical control points for impurity generation in the 3-stage synthesis of 3-Methoxy-4'-piperidinomethyl benzophenone.

Step-by-Step Troubleshooting & Optimization

Stage 1: Friedel-Crafts Acylation

Objective: Selective formation of the para isomer (4'-methyl) while suppressing the ortho isomer (2'-methyl).

The Problem: The methoxy group on the benzoyl chloride is deactivating, but the toluene substrate is activated. Toluene directs ortho/para. Steric hindrance usually favors para, but high temperatures increase ortho substitution (thermodynamic control).

Protocol for Impurity Minimization:

  • Temperature Control: Maintain reaction temperature between 0°C and 5°C during the addition of the acid chloride to the AlCl

    
    /Toluene complex. Higher temperatures (>25°C) significantly increase the ortho isomer (Impurity A).
    
  • Order of Addition: Add the 3-methoxybenzoyl chloride dropwise to a pre-cooled suspension of AlCl

    
     in Toluene/DCM . Do not add AlCl
    
    
    
    to the mixture, as localized heating causes side reactions.
  • Solvent Choice: Use Dichloromethane (DCM) or 1,2-Dichloroethane as a co-solvent. Pure toluene can lead to poly-acylation.

FAQs for Stage 1:

Q: Why am I seeing a large peak at RRT 0.95 in HPLC? A: This is likely the 2'-methyl isomer . It has a very similar polarity to the product. It is best removed by recrystallization from Ethanol/Hexane rather than column chromatography, as the crystal lattice differences are more pronounced than polarity differences.

Stage 2: Radical Bromination (Wohl-Ziegler)

Objective: Monobromination of the benzylic methyl group.

The Problem: The reaction competes between mono-bromination (desired), di-bromination (Impurity C), and ring bromination (Impurity D).

Protocol for Impurity Minimization:

  • Stoichiometry: Use a slight deficit of N-Bromosuccinimide (NBS) (0.95 - 0.98 equivalents). Never use excess NBS. It is better to leave 5% unreacted starting material (which is easily separated) than to form the dibromo impurity (which is inseparable).

  • Initiator: Use AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide with a 60-70°C reflux.

  • Light Source: If chemical initiation is slow, use a tungsten lamp.

  • Scavenging HBr: The byproduct HBr can catalyze ionic bromination on the methoxy ring (Impurity D). Add a small amount of solid K

    
    CO
    
    
    
    or epoxy scavengers to the reaction mixture to neutralize HBr in situ.

Data: Effect of NBS Equivalents on Purity

NBS EquivalentsMono-bromo (Target)Di-bromo (Impurity)Unreacted SM
0.95 eq92%< 0.5%7.5%
1.05 eq88%8.0%4.0%
1.20 eq65%35.0%0%
Stage 3: Amination (Nucleophilic Substitution)

Objective: Clean displacement of bromide by piperidine without quaternary salt formation.

The Problem: The product is a tertiary amine. If it reacts with another molecule of benzyl bromide, it forms a quaternary ammonium salt (Impurity E). This happens if the local concentration of bromide is high relative to piperidine.

Protocol for Impurity Minimization:

  • Reverse Addition: Do not add piperidine to the bromide. Add the bromide solution dropwise to a solution of excess piperidine. This ensures the bromide always encounters a high concentration of amine, favoring mono-alkylation.

  • Base Selection: Use K

    
    CO
    
    
    
    in Acetonitrile or DMF . Avoid strong hydroxide bases (NaOH/KOH) which promote hydrolysis to the benzyl alcohol (Impurity F).
  • Temperature: Run at Room Temperature (20-25°C) . Heating promotes elimination and quaternary salt formation.

FAQs for Stage 3:

Q: My product is an oil that won't crystallize. How do I purify it? A: The free base is often an oil. Convert it to the Hydrochloride (HCl) or Oxalate salt . Dissolve the crude oil in dry ether/ethyl acetate and bubble dry HCl gas (or add HCl in dioxane). The salt will precipitate as a solid, leaving non-basic impurities (like unreacted bromide or hydrolysis alcohol) in the solution.

Analytical Reference Table

Use this table to identify impurities in your LC-MS or GC-MS data.

ComponentStructure DescriptionRelative Retention Time (RRT)Mass Shift (vs Target)Origin
Target 3-Methoxy-4'-piperidinomethyl BP1.00M+Product
Impurity A 2'-Methyl Isomer0.95 - 0.98M+ (Isobaric)Stage 1 (Ortho attack)
Impurity B 3-Methoxybenzoic Acid0.20 - 0.30M - 148Stage 1 (Hydrolysis)
Impurity C Dibromomethyl intermediate1.20M + 79 (Br isotope)Stage 2 (Over-reaction)
Impurity E Quaternary Ammonium SaltN/A (Polar/Ionic)2M + (Dimer)Stage 3 (Bis-alkylation)
Impurity F Benzyl Alcohol Derivative0.60M - 67Stage 3 (Hydrolysis)

References

  • National Institutes of Health (NIH). (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides. Retrieved from [Link]

  • Beilstein Journals. (2022). Synthesis of piperidine derivatives by electroreductive cyclization. Retrieved from [Link]

Sources

Improving the long-term stability of 3-Methoxy-4'-piperidinomethyl benzophenone stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Long-Term Stability Guide Compound: 3-Methoxy-4'-piperidinomethyl benzophenone (MPB) Document ID: TS-MPB-STAB-01 Version: 2.4 (Current)

Introduction: The Stability Paradox

Researchers often treat 3-Methoxy-4'-piperidinomethyl benzophenone (MPB) as a simple organic solid, but its structure contains two antagonistic functional groups that create a "stability paradox" in solution:

  • The Benzophenone Core: A potent photo-initiator that actively absorbs UV light to generate free radicals.

  • The Piperidinomethyl Arm: A tertiary benzylic amine that is highly susceptible to oxidative degradation (N-oxide formation) and hygroscopic precipitation.

This guide moves beyond generic "store at -20°C" advice. It provides a chemically grounded, self-validating system to ensure your stock solutions remain potent for 6–12 months.

Module 1: Solvent Selection & Preparation (The Foundation)

The Core Problem: DMSO is the standard solvent, but it is hygroscopic. MPB is a lipophilic base. As DMSO absorbs atmospheric water, the solvent polarity shifts, causing the hydrophobic MPB to "crash out" (precipitate) or undergo hydrolysis.[1]

Protocol: The Anhydrous Aliquot Method

Do not store one large stock bottle. Every freeze-thaw cycle introduces moisture.

  • Solvent Choice:

    • Primary: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%.

    • Alternative: Anhydrous Ethanol (only if low-temperature storage is not possible, but evaporation risk is higher).

    • Avoid: Water/Buffer mixtures for long-term storage. The amine will protonate, but the benzophenone core will remain lipophilic, leading to colloidal aggregation.

  • Preparation Steps:

    • Step 1: Weigh MPB in a low-humidity environment (glove box or desiccated hood).

    • Step 2: Dissolve to 10 mM or 50 mM . Note: Concentrations >50 mM increase the risk of cold-induced precipitation.

    • Step 3 (Critical): Purge the headspace of the master vial with Argon or Nitrogen gas for 30 seconds to displace oxygen.

    • Step 4: Aliquot immediately into single-use amber glass vials (20 µL – 100 µL).

    • Step 5: Seal with Teflon-lined caps (avoid rubber, which leaches plasticizers into DMSO).

Data: Solvent Hygroscopicity Impact

Time Exposed to Air (50% RH) Water Content in DMSO (%) MPB Solubility Status
0 Hours < 0.1% Fully Soluble (Clear)
2 Hours ~ 1.5% Soluble
24 Hours ~ 5.0% Micro-precipitates (Hazy)

| 1 Week | > 10.0% | Visible Crystal Formation |

Module 2: Environmental Stressors (The Enemies)

Photochemical Degradation (The Benzophenone Effect)

The benzophenone moiety is a "UV sponge." Upon exposure to light (specifically 290–360 nm), it forms a triplet state biradical . This radical can abstract hydrogen atoms from the solvent or the piperidine ring, leading to irreversible structural changes.

  • Symptom: Solution turns from clear/colorless to yellow or light brown .

  • Prevention: Use Amber borosilicate glass (Type 1). Foil wrapping is a mandatory redundancy for long-term storage.

Oxidative Deamination (The Piperidine Vulnerability)

The nitrogen in the piperidine ring is a "benzylic amine." It is prone to oxidation by atmospheric oxygen, forming N-oxides . This reaction is accelerated by light and trace metals.

  • Symptom: Shift in LC-MS retention time (N-oxides are more polar) without visible precipitation.

  • Prevention: Inert gas overlay (Argon/Nitrogen) is required.

Module 3: Visualizing the Stability Logic

The following diagram outlines the decision-making process for handling MPB stock solutions.

MPB_Stability_Workflow Start Start: MPB Solid Solvent Dissolve in Anhydrous DMSO (Argon Purge) Start->Solvent Aliquot Aliquot into Amber Glass (Single Use) Solvent->Aliquot Storage Store at -20°C or -80°C (Dark) Aliquot->Storage Use Thaw for Experiment Storage->Use Check Visual Inspection Use->Check Clear Solution Clear? Check->Clear Precip Issue: Precipitation (Water Ingress) Clear->Precip Cloudy/White Yellow Issue: Yellowing (Photo-oxidation) Clear->Yellow Yellow/Brown Proceed Proceed to Assay Clear->Proceed Yes Fix_Precip Action: Sonicate (37°C) Check Water Content Precip->Fix_Precip Fix_Yellow Action: Discard (Irreversible Damage) Yellow->Fix_Yellow

Caption: Logic flow for MPB stock preparation and quality control checkpoints.

Module 4: Troubleshooting & FAQs

Q1: My stock solution was clear yesterday, but today it looks hazy/cloudy. Can I still use it?

  • Diagnosis: This is likely water-induced precipitation . DMSO is hygroscopic.[1][2][3] If the vial was left uncapped or stored in a humid fridge, it absorbed water, lowering MPB solubility.

  • The Fix:

    • Warm the solution to 37°C for 5 minutes.

    • Sonicate for 60 seconds.

    • Validation: If it clears completely, it is usable. If a fine dust remains, the compound has crystallized into a thermodynamic stable state that is hard to redissolve. Discard.

Q2: The solution has turned a distinct yellow color. Is this normal?

  • Diagnosis: No. This indicates photochemical degradation (ketyl radical formation) or N-oxide formation .

  • The Fix: Discard immediately. The breakdown products of benzophenones are often reactive and will interfere with biological assays (false positives in kinase/binding assays).

Q3: Can I store MPB in polystyrene (PS) or polypropylene (PP) tubes?

  • Diagnosis: Avoid plastics. Lipophilic benzophenones have high affinity for polymers and will "stick" to the walls of the tube (sorption), effectively lowering the concentration of your stock.

  • The Fix: Use Borosilicate Glass vials with Teflon-lined caps.

Q4: I see a new peak in my LC-MS trace at M+16. What is it?

  • Diagnosis: This is the N-oxide (Oxygen mass = 16). It confirms oxidative degradation of the piperidine ring.

  • The Fix: Your storage conditions are not anaerobic. Ensure future stocks are purged with Argon.

References

  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation. Link

  • Gaylord Chemical. (2020). Dimethyl Sulfoxide (DMSO) Physical Properties & Hygroscopicity Data. Gaylord Chemical Technical Bulletin. Link

  • Bickel, M. H. (1969). The Pharmacology and Biochemistry of N-Oxides. Pharmacological Reviews, 21(4), 325–355.[4] (Foundational text on tertiary amine oxidation). Link

  • Cheng, X., et al. (2003). Stability of compounds in DMSO solutions. Journal of Biomolecular Screening, 8(3), 292-304. (Establishes the freeze-thaw degradation cycles in DMSO). Link

Sources

Troubleshooting poor reproducibility in biological assays with 3-Methoxy-4'-piperidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Product Support ID: CAS 898771-01-2 | Class: Benzophenone Derivative / Basic Amine

Executive Summary: Why is my assay failing?

Welcome to the Technical Support Center. If you are experiencing poor reproducibility with 3-Methoxy-4'-piperidinomethyl benzophenone , you are likely encountering artifacts driven by its dual physicochemical nature :

  • The Benzophenone Core: Highly lipophilic and photo-reactive.

  • The Piperidine Moiety: A basic amine (pKa ~10-11) that creates extreme pH sensitivity.

Data inconsistency with this compound typically manifests as "shifting IC50s," "compound disappearance" (loss of signal), or false positives in viability assays. This guide deconstructs these failure modes into actionable troubleshooting steps.

Diagnostic Troubleshooting Guide

Issue A: "My IC50 values shift significantly between biological replicates."

Root Cause 1: pH-Dependent Protonation State The piperidine group is a strong base. At physiological pH (7.4), the molecule exists almost exclusively (>99%) in its protonated, cationic form. Small fluctuations in buffer pH (e.g., pH 7.2 vs. 7.6) can alter the ratio of neutral-to-charged species, drastically affecting membrane permeability and target binding.

  • The Fix:

    • Buffer Locking: Do not rely on bicarbonate buffering alone (which drifts with CO2). Supplement assay media with 10–25 mM HEPES to clamp pH at 7.4.

    • Check Your DMSO Spike: High concentrations of DMSO can shift the pKa of the buffer system. Keep DMSO <0.5% v/v and consistent across all wells.

Root Cause 2: P-Glycoprotein (P-gp) Efflux Benzophenone derivatives with basic amines are classic substrates for the P-glycoprotein efflux pump (MDR1). If your cell line expresses heterogeneous levels of P-gp (e.g., varying passage numbers in Caco-2, HepG2, or resistant cancer lines), intracellular concentration will fluctuate wildly.

  • The Fix:

    • Validating Control: Run the assay in the presence of a P-gp inhibitor (e.g., Verapamil or Cyclosporin A) to see if potency stabilizes.

    • Passage Control: Strictly synchronize cell passage numbers. P-gp expression often increases with higher passage counts.

Issue B: "The compound seems to disappear or lose potency over time."

Root Cause 3: Non-Specific Binding (NSB) The lipophilic benzophenone core drives rapid adsorption to polystyrene (PS) plastics. In low-protein buffers (e.g., biochemical kinase assays), up to 60% of the compound can be lost to the tube walls or plate surface before the assay begins.

  • The Fix:

    • Material Switch: Use Low-Binding Polypropylene plates and reservoirs. Avoid standard polystyrene for serial dilutions.

    • Carrier Protein: Ensure your assay buffer contains at least 0.1% BSA or 0.01% Triton X-100 to sequester the compound in solution and prevent wall adsorption.

Root Cause 4: Photochemical Degradation Benzophenones are photo-active moieties often used in photo-affinity labeling. While they require UV (350–360 nm) for radical formation, prolonged exposure to ambient fluorescent lab light (which contains trace UV) can induce slow degradation or cross-linking to media proteins.

  • The Fix:

    • Amber Everything: Store stocks in amber glass vials.

    • Dark Incubation: Perform incubations covered with foil. Critical: Never prep this compound in a biosafety cabinet with the UV light on.

Optimized Preparation Protocol

Standard protocols often fail because they ignore the solubility "crash" that happens when diluting a hydrophobic stock into aqueous media.

Step-by-Step: The "Intermediate Dilution" Method

Objective: Prevent microprecipitation during the transition from 100% DMSO to aqueous buffer.

  • Master Stock Preparation:

    • Dissolve solid 3-Methoxy-4'-piperidinomethyl benzophenone in anhydrous DMSO to 10 mM.

    • Note: Avoid Ethanol; it evaporates too quickly, changing concentrations.

    • Store at -20°C in amber glass.

  • Intermediate Plate (The "Step-Down"):

    • Do not pipette 10 mM stock directly into cell media. The 1000-fold concentration shock causes immediate precipitation that is invisible to the naked eye.

    • Prepare a 100x Intermediate Plate in 100% DMSO (e.g., if final test is 10 µM, intermediate is 1 mM).

    • Perform all serial dilutions in 100% DMSO .

  • Final Dosing:

    • Transfer 1 µL from the Intermediate Plate to 199 µL of Assay Media (pre-warmed).

    • Mix immediately by rapid pipetting or orbital shaking (700 rpm for 30s).

    • Result: A stable 0.5% DMSO solution with no microprecipitates.

Data & Visualization

Table 1: Physicochemical Impact on Assay Performance
ParameterProperty of CompoundImpact on AssayMitigation Strategy
LogP High (Lipophilic)Adsorption to plastic; Microprecipitation.Use Low-binding plastics; Intermediate DMSO dilution step.
pKa ~10-11 (Piperidine)Cationic at pH 7.4; Permeability varies with pH.Buffer with HEPES; Monitor media pH strictly.
UV Abs Benzophenone corePhoto-activation / Degradation.Protect from light; Use amber vials.
Transport P-gp SubstrateVariable intracellular concentration.Co-treat with P-gp inhibitor; Standardize cell passage.
Workflow Diagram: Troubleshooting Decision Tree

TroubleshootingTree Start Start: Poor Reproducibility CheckSolubility Check 1: Is compound precipitating? Start->CheckSolubility VisualCheck Microscopy/Turbidity Check CheckSolubility->VisualCheck FixSolubility Action: Use Intermediate Dilution Method & Add 0.1% BSA VisualCheck->FixSolubility Precipitate Visible CheckPotency Check 2: Is IC50 shifting? VisualCheck->CheckPotency Clear Solution CheckPH Is Buffer pH stable? CheckPotency->CheckPH FixPH Action: Add 25mM HEPES Check DMSO % CheckPH->FixPH pH Drifting CheckEfflux Check 3: Cell Line Variability CheckPH->CheckEfflux pH Stable PgpTest Test with Verapamil (P-gp Inhibitor) CheckEfflux->PgpTest FixEfflux Action: Standardize Passage # or Switch Cell Line PgpTest->FixEfflux Potency Restored

Caption: Decision tree for isolating the source of variability in 3-Methoxy-4'-piperidinomethyl benzophenone assays.

Frequently Asked Questions (FAQ)

Q: Can I use polystyrene 96-well plates for my IC50 curves? A: For the cell culture step, yes, provided the compound is already equilibrated in media with serum (proteins block the plastic sites). However, for the serial dilution step, absolutely not. The compound will stick to the bare plastic, causing the "real" concentration to be much lower than calculated. Use polypropylene (PP) for dilutions.

Q: Why does the compound turn yellow in solution? A: Yellowing often indicates photo-degradation or oxidation of the benzophenone moiety. If your stock solution turns yellow, discard it. Fresh stocks should be clear/colorless. Always store under inert gas (Nitrogen/Argon) if possible to prevent oxidation of the piperidine ring.

Q: Is this compound cytotoxic? A: Likely, yes. Benzophenone derivatives are often explored for anti-proliferative activity. Ensure you distinguish between specific on-target effects and non-specific toxicity caused by membrane disruption (a common artifact of cationic amphiphilic drugs). Always run a counter-screen with a generic viability dye (e.g., Trypan Blue or PI) alongside your specific assay.

References

  • P-Glycoprotein Interaction with Benzophenones: Rinner, U., et al. (2012).[1] "Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein." Journal of Medicinal Chemistry. [Link][1]

  • General Solubility & Reproducibility Guidelines: Di, L., & Kerns, E. H. (2015). "Drug-Like Properties: Concepts, Structure Design and Methods." ScienceDirect. (Chapter on Solubility and Non-specific Binding). [Link]

  • Compound Data Sheet (Chemical Properties): PubChem Compound Summary for Benzophenone Derivatives. [Link]

Sources

Technical Support Center: Refining the Recrystallization of High-Purity 3-Methoxy-4'-piperidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-Methoxy-4'-piperidinomethyl benzophenone. As a critical intermediate in pharmaceutical development, achieving high purity is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the challenges associated with its recrystallization.

Introduction: The Criticality of Crystalline Purity

3-Methoxy-4'-piperidinomethyl benzophenone possesses a unique molecular architecture, combining a polar piperidinomethyl group with a larger, more non-polar benzophenone backbone. This amphiphilic nature can present challenges during crystallization, including solvent selection, potential for oiling out, and the removal of structurally similar impurities. The protocols and guidance provided herein are grounded in established principles of crystallization and purification of active pharmaceutical ingredients (APIs) and their intermediates.[1][][3]

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 3-Methoxy-4'-piperidinomethyl benzophenone in a practical question-and-answer format.

Issue 1: The compound "oils out" instead of crystallizing.

  • Question: Upon cooling my saturated solution, a viscous oil is forming at the bottom of the flask instead of solid crystals. What is happening and how can I fix it?

  • Answer: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates from the solution as a liquid phase before it has time to form an ordered crystal lattice.[4] This is common when the solution is highly supersaturated or when the melting point of the solid is lower than the temperature at which it precipitates.

    • Causality & Solution:

      • Excessive Supersaturation: The cooling rate might be too fast. A rapid drop in temperature can lead to a state of high supersaturation where nucleation is uncontrolled.[][5] Solution: Re-heat the solution until the oil redissolves completely. If necessary, add a small amount of additional solvent to ensure full dissolution. Then, allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a dewar can facilitate gradual cooling.

      • Inappropriate Solvent Choice: The chosen solvent may have a boiling point that is too high, leading to the compound precipitating at a temperature above its melting point (or the melting point of an impure form). Solution: Consider using a lower-boiling point solvent or a mixed-solvent system. For a compound like 3-Methoxy-4'-piperidinomethyl benzophenone, a combination of a good solvent (e.g., ethanol, methanol, or acetone) and an anti-solvent (e.g., water or a non-polar solvent like heptane) can be effective. The anti-solvent should be added dropwise to the warm, saturated solution until slight turbidity is observed, which is then cleared by adding a few drops of the primary solvent before cooling.

      • Presence of Impurities: Impurities can depress the melting point of the compound, increasing the likelihood of oiling out.[6] Solution: If possible, perform a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove gross impurities before recrystallization.

Issue 2: No crystals form, even after extended cooling.

  • Question: My solution has been cooling for hours, and it remains clear with no sign of crystal formation. What should I do?

  • Answer: This is a classic case of a supersaturated solution that is reluctant to nucleate. Crystal formation requires both supersaturation and nucleation sites.[7]

    • Causality & Solution:

      • Insufficient Supersaturation: You may have used too much solvent.[4] Solution: Reduce the solvent volume by gentle heating with a stream of inert gas or by using a rotary evaporator. Once the volume is reduced, allow the solution to cool again.

      • Lack of Nucleation Sites: A clean, smooth flask may not provide enough imperfections for crystals to begin forming. Solution:

        • Scratching: Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic scratches can provide nucleation sites.[4]

        • Seeding: Introduce a "seed crystal" of the pure compound into the solution.[7][8] This provides a template for further crystal growth and is the most reliable method for inducing crystallization. If no pure crystals are available, a small amount of the crude material can sometimes be used, though this is less ideal.

Issue 3: The recrystallization yield is very low.

  • Question: I've successfully obtained pure crystals, but my yield is less than 50%. How can I improve this?

  • Answer: A low yield typically indicates that a significant amount of the product remains dissolved in the mother liquor.[5][9]

    • Causality & Solution:

      • Excess Solvent: Using more than the minimum amount of hot solvent required to dissolve the compound is a common cause of low yield.[4][5] Solution: In your next attempt, be meticulous about adding the hot solvent portion-wise until the solid just dissolves.

      • Incomplete Precipitation: The final cooling temperature may not be low enough to maximize crystal formation. Solution: Once the flask has cooled to room temperature, place it in an ice-water bath for at least 30 minutes to an hour to induce further crystallization.

      • Inappropriate Solvent: The solubility of your compound in the cold solvent may still be too high. Solution: Re-evaluate your solvent choice. An ideal solvent will have high solubility for the compound when hot and very low solubility when cold.[10] Refer to the solvent selection guide in Part 2.

      • Premature Filtration: Filtering the crystals before precipitation is complete will naturally lead to a lower yield. Ensure the solution has been given ample time to crystallize at a low temperature.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallizing 3-Methoxy-4'-piperidinomethyl benzophenone?

A1: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[10] Given the molecule's structure (a ketone with ether and tertiary amine functionalities), a good starting point would be polar protic or aprotic solvents.

  • Screening Protocol:

    • Place a small amount of your crude compound (e.g., 20-30 mg) into several test tubes.

    • Add a few drops of different solvents to each tube at room temperature. Good candidates include ethanol, methanol, isopropanol, acetone, and ethyl acetate.

    • If the compound dissolves readily at room temperature, that solvent is likely unsuitable for single-solvent recrystallization.

    • If the compound is poorly soluble at room temperature, heat the test tube gently. If it dissolves completely upon heating, it is a promising candidate.

    • Allow the hot solution to cool. The solvent that yields a good quantity of crystalline solid is a strong candidate.

  • Mixed-Solvent Systems: A powerful technique for this type of molecule is a mixed-solvent system.[10]

    • Ethanol/Water or Methanol/Water: The compound is likely soluble in alcohols. Dissolve the crude material in a minimal amount of hot alcohol, then add water dropwise until the solution becomes faintly cloudy. Add a few more drops of hot alcohol to redissolve the cloudiness, then allow it to cool slowly.

    • Ethanol/Heptane: For less polar impurities, dissolving in a polar solvent like ethanol and adding a non-polar anti-solvent like heptane can be effective.[11]

Solvent/SystemRationale
Ethanol The hydroxyl group can hydrogen bond with the carbonyl and methoxy groups, while the ethyl chain has some affinity for the non-polar rings. Often a good starting point.[12][13]
Isopropanol Similar to ethanol but less polar. May offer a better solubility differential between hot and cold.
Acetone A good solvent for ketones.[12] Its volatility makes it easy to remove from the final product.
Ethanol/Water A common and effective mixed-solvent system for moderately polar compounds. Water acts as an anti-solvent.[10]
Ethanol/Heptane Useful for precipitating the polar product while keeping non-polar impurities in solution.[11]

Q2: What are the likely impurities I need to remove?

A2: Impurities can arise from starting materials, side reactions, or degradation.[14] For a molecule synthesized via a Friedel-Crafts acylation followed by a Mannich-type reaction (a common route for such structures), potential impurities include:

  • Unreacted starting materials (e.g., 3-methoxy benzophenone).

  • By-products from side reactions (e.g., isomers formed during acylation).

  • Residual solvents from the reaction or previous workup steps.

The choice of recrystallization solvent system can be tailored to exclude these. For example, a more polar solvent system might leave behind non-polar, unreacted starting materials.

Q3: How critical is the rate of cooling?

A3: The cooling rate is a critical parameter that influences crystal size and purity.[]

  • Slow Cooling: Promotes the growth of larger, more perfect crystals. It allows for equilibrium to be maintained, giving impurities time to remain in the solution rather than being trapped in the growing crystal lattice.[5]

  • Rapid Cooling (Crashing Out): Leads to the rapid formation of many small crystals, which can trap impurities and solvent within the crystal structure.[5]

For high-purity applications, slow and controlled cooling is always recommended.

Part 3: Experimental Protocols & Visualizations

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude 3-Methoxy-4'-piperidinomethyl benzophenone in an Erlenmeyer flask. Add a magnetic stir bar. In a separate flask, heat your chosen solvent (e.g., isopropanol) to its boiling point.

  • Saturation: Add the hot solvent to the flask containing the crude solid in small portions, with stirring and gentle heating, until the solid just dissolves. Avoid adding an excess of solvent.

  • Hot Filtration (Optional but Recommended): If there are any insoluble impurities, perform a hot filtration by passing the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop, away from drafts.

  • Secondary Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the solvent's boiling point and the compound's melting point.

Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Water)
  • Dissolution: Dissolve the crude solid in the minimum amount of hot ethanol required for complete dissolution.

  • Anti-Solvent Addition: While the solution is still hot, add hot water dropwise with swirling until a persistent cloudiness appears.

  • Clarification: Add a few drops of hot ethanol to just redissolve the cloudiness, resulting in a saturated solution.

  • Cooling & Isolation: Follow steps 4-8 from the Single-Solvent Recrystallization protocol. For washing (step 7), use a cold mixture of ethanol and water in the same proportion as the final crystallization medium.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_isolation Isolation & Drying A Crude Product C Dissolve in Minimum Hot Solvent A->C B Select Solvent(s) B->C D Hot Filtration (Optional) C->D Insoluble impurities? E Slow Cooling to Room Temperature C->E No insoluble impurities D->E F Ice Bath Cooling E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H MotherLiquor Mother Liquor (Contains soluble impurities) G->MotherLiquor I Dry Crystals H->I J High-Purity Product I->J

Caption: General workflow for the recrystallization process.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_solutions_oil Solutions for Oiling Out cluster_solutions_none Solutions for No Crystals Start Start Cooling Outcome Result? Start->Outcome OilingOut Oiling Out Outcome->OilingOut Oil forms NoCrystals No Crystals Form Outcome->NoCrystals Solution clear GoodCrystals Good Crystals Form Outcome->GoodCrystals Crystals appear Sol_Oil_1 Re-heat, add more solvent OilingOut->Sol_Oil_1 Sol_Oil_2 Cool slower OilingOut->Sol_Oil_2 Sol_Oil_3 Change solvent OilingOut->Sol_Oil_3 Sol_None_1 Scratch flask NoCrystals->Sol_None_1 Sol_None_2 Add seed crystal NoCrystals->Sol_None_2 Sol_None_3 Reduce solvent volume NoCrystals->Sol_None_3

Sources

Validation & Comparative

A Comparative Guide to the Chemical Identity Confirmation of Synthesized 3-Methoxy-4'-piperidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Guide for Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, the unequivocal confirmation of a molecule's chemical identity is a cornerstone of scientific rigor and a prerequisite for further investigation. This guide provides a comprehensive, in-depth comparison of analytical techniques for the structural elucidation of synthesized 3-Methoxy-4'-piperidinomethyl benzophenone, a compound of interest in medicinal chemistry. We will move beyond a mere listing of methods to a logical, causality-driven discussion of experimental choices, ensuring a self-validating and authoritative approach to chemical characterization.

The Principle of Orthogonal Confirmation

A single analytical technique is rarely sufficient to definitively prove the structure of a new molecule.[1][2] A robust and trustworthy confirmation of the chemical identity of 3-Methoxy-4'-piperidinomethyl benzophenone relies on the principle of orthogonal methods . This approach utilizes multiple, independent analytical techniques that measure different properties of the molecule, thereby providing a layered and more reliable confirmation of its structure.[1][2][3]

Primary Spectroscopic Techniques: The Foundational Pillars of Structural Elucidation

Spectroscopic methods form the bedrock of chemical identity confirmation by probing the interaction of molecules with electromagnetic radiation to provide detailed information about their structure.[4][5][6] For 3-Methoxy-4'-piperidinomethyl benzophenone, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for determining the precise arrangement of atoms in a molecule.[5][7][8] It provides information on the chemical environment of specific nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

  • ¹H NMR reveals the number of different types of protons, their relative numbers, and their proximity to other protons.

  • ¹³C NMR provides a count of the number of non-equivalent carbon atoms in the molecule.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.2 - 7.8Multiplet9HAromatic protons
~ 3.85Singlet3HMethoxy (-OCH₃) protons
~ 3.50Singlet2HMethylene (-CH₂-) protons
~ 2.40Multiplet4HPiperidine protons (adjacent to N)
~ 1.50Multiplet6HPiperidine protons
Chemical Shift (δ, ppm) Assignment
~ 196Carbonyl (C=O) carbon
~ 163Aromatic carbon attached to -OCH₃
~ 113 - 143Aromatic carbons
~ 62Methylene (-CH₂-) carbon
~ 55Methoxy (-OCH₃) carbon
~ 54Piperidine carbons (adjacent to N)
~ 24 - 26Piperidine carbons
Infrared (IR) Spectroscopy: Identifying the Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule by measuring their characteristic vibrational frequencies.[4][7][8]

Different functional groups absorb infrared radiation at specific wavenumbers, creating a unique "fingerprint" for the molecule.[7]

Wavenumber (cm⁻¹) Intensity Functional Group
~ 3060MediumAromatic C-H stretch
~ 2930, 2850MediumAliphatic C-H stretch (piperidine and methylene)
~ 1660StrongCarbonyl (C=O) stretch of the benzophenone
~ 1600, 1480Medium-StrongAromatic C=C skeletal vibrations
~ 1260StrongAryl-O-CH₃ stretch (asymmetric)
~ 1030MediumAryl-O-CH₃ stretch (symmetric)
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[9][10][11] It is used to determine the molecular weight of a compound and can also provide structural information through analysis of its fragmentation patterns.[9][10][11][12]

The molecular ion peak (M+) confirms the molecular weight of the synthesized compound. The fragmentation pattern provides clues about the different structural components of the molecule.

  • Molecular Formula: C₂₀H₂₃NO₂

  • Molecular Weight: 309.41 g/mol

  • Expected Molecular Ion Peak (M+): m/z = 309

  • Key Fragmentation Peaks:

    • m/z = 224: Loss of the piperidinomethyl group.

    • m/z = 135: Benzoyl cation.

    • m/z = 98: Piperidinomethyl cation.

    • m/z = 84: Piperidine fragment.

Secondary Chromatographic Technique: Assessing Purity and Providing an Orthogonal Data Point

While spectroscopic methods provide detailed structural information, chromatographic techniques are essential for assessing the purity of the synthesized compound and providing an orthogonal confirmation of its identity.[13]

High-Performance Liquid Chromatography (HPLC)

HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For 3-Methoxy-4'-piperidinomethyl benzophenone, a reverse-phase HPLC method is most suitable.

A single, sharp peak at a specific retention time in an HPLC chromatogram is a strong indicator of a pure compound. Co-injection with an authentic reference standard, if available, provides definitive confirmation of identity.

Technique Information Provided Strengths Limitations
NMR Detailed structural connectivityUnambiguous structure elucidationLower sensitivity, can be time-consuming
IR Presence of functional groupsFast, simple sample preparationLimited structural information
MS Molecular weight and fragmentationHigh sensitivity, confirms molecular formulaIsomers can be difficult to distinguish
HPLC Purity and retention timeHigh resolving power, quantitative analysisDoes not provide direct structural information

Experimental Protocols

Sample Preparation

A high-purity sample of synthesized 3-Methoxy-4'-piperidinomethyl benzophenone, purified by column chromatography and/or recrystallization, is required for all analyses. Purity should be preliminarily assessed by Thin Layer Chromatography (TLC).

¹H and ¹³C NMR Spectroscopy
  • Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shifts using the residual solvent peak as an internal standard.

FT-IR Spectroscopy
  • Prepare the sample as a KBr pellet or a thin film on a salt plate (NaCl or KBr). Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry
  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or coupled with an HPLC system.

  • Acquire the mass spectrum using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

  • Identify the molecular ion peak and analyze the fragmentation pattern.

HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). A typical starting gradient could be 30% acetonitrile, increasing to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Visualizing the Confirmation Workflow

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Primary Confirmation (Spectroscopy) cluster_chromatography Secondary Confirmation (Chromatography) cluster_confirmation Final Confirmation Synthesis Synthesized Compound Purification Purification (Column Chromatography/Recrystallization) Synthesis->Purification TLC TLC Purity Check Purification->TLC NMR NMR Spectroscopy (¹H & ¹³C) TLC->NMR Provides Structural Skeleton IR IR Spectroscopy TLC->IR Identifies Functional Groups MS Mass Spectrometry TLC->MS Confirms Molecular Weight HPLC HPLC Analysis TLC->HPLC Assesses Purity Confirmation Unequivocal Chemical Identity Confirmed NMR->Confirmation IR->Confirmation MS->Confirmation HPLC->Confirmation

Caption: Workflow for the orthogonal confirmation of synthesized 3-Methoxy-4'-piperidinomethyl benzophenone.

Conclusion

The confirmation of the chemical identity of synthesized 3-Methoxy-4'-piperidinomethyl benzophenone is a multi-faceted process that requires the synergistic use of several analytical techniques. By employing a combination of NMR and IR spectroscopy, and mass spectrometry, alongside HPLC for purity assessment, researchers can build a comprehensive and self-validating data package. This orthogonal approach ensures the scientific integrity of the synthesized compound, providing a solid foundation for its further development and application in research.

References

  • Introduction to infrared and nuclear magnetic resonance (NMR) spectroscopy. (n.d.). Google AI.
  • NMR vs IR Spectroscopy: Determine Functional Groups - Patsnap Eureka. (2025, September 22). Patsnap.
  • Understanding Mass Spectrometry for Organic Compound Analysis - Chemistry - HSCprep. (2024, November 23). HSCprep.
  • Organic Chemistry: Mass spectrometry (MS) - Jack Westin. (n.d.). Jack Westin.
  • Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy. (n.d.). In Organic Chemistry I.
  • A new method for chemical identification based on orthogonal parallel liquid chromatography separation and accurate molecular weight confirmation. (2011, April 1).
  • Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024, September 27). Research and Reviews: Journal of Medicinal and Organic Chemistry, 11(3).
  • Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral D
  • Layered Assurance: Why Orthogonal Testing Is Essential for Supplement Integrity. (2025, November 25). Alkemist Labs.
  • Mass spectrometry of organic compounds. (n.d.). IB Colourful Solutions in Chemistry.
  • What is Mass Spectrometry? (n.d.). Broad Institute.
  • INFRARED SPECTROSCOPY (IR). (n.d.).
  • Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug. (n.d.). Waters.
  • Chemical structure confirmation: Significance and symbolism. (2024, December 13). Wisdomlib.
  • 3.13: Measuring the Molecular Mass of Organic Compounds: Mass Spectrometry. (2019, December 30). Chemistry LibreTexts.
  • A new RP-HPLC method as an auxiliary tool for optimization of sample preparation procedures for tracing of PPCPs of different. (2020, July 8). Acta Pharmaceutica, 71(2), 305-315.
  • Separation of Benzophenone, 3-amino- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • III Spectroscopic Data. (n.d.). AWS.
  • Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. (2022, May 7). Foods, 11(9), 1364.
  • Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine. (n.d.).
  • Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry. (2021). Journal of Food and Drug Analysis, 29(2), 254-265.
  • Characterising new chemical compounds & measuring results. (n.d.). Royal Society of Chemistry.
  • impurity profiling of sulisobenzone by rp-hplc method. (2014, December 7). World Journal of Pharmaceutical Research, 4(2), 510-523.
  • Using Orthogonal Methods for Rapid Narcotics Analysis. (n.d.). Bruker.
  • Orthogonal method in pharmaceutical product analysis. (2025, January 21). Alphalyse.
  • Identification of Organic Compounds. (n.d.).
  • Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatograp. (2021, June 15). Journal of Food and Drug Analysis, 29(2), 254-265.
  • ICH guideline Q11 on development and manufacture of drug substances (chemical entities and biotechnological/biological entities). (2011, May 15). European Medicines Agency.
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  • (PDF) Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations. (n.d.). ResearchGate.
  • Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. (n.d.). Analytical Methods, 11(34), 4415-4424.
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Sources

Technical Guide: Cross-Validation of Analytical Methods for 3-Methoxy-4'-piperidinomethyl Benzophenone Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of 3-Methoxy-4'-piperidinomethyl benzophenone (MPB) is critical in pharmaceutical development, often serving as a key intermediate in the synthesis of antispasmodic agents (e.g., Flavoxate precursors) or as a functionalized photo-initiator. Its dual chemical nature—comprising a chromophoric benzophenone core and a basic piperidine moiety —presents unique analytical challenges.

This guide objectively compares two primary analytical methodologies: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[1] While HPLC-UV serves as the robust workhorse for process control and assay testing, LC-MS/MS is validated here as the superior method for trace impurity analysis and genotoxic risk assessment.

The Analytical Challenge: Structure-Function Analysis

To select the correct method, we must first understand the analyte's behavior in solution.

  • The Chromophore (Benzophenone): The conjugated diaryl ketone system provides strong UV absorption, typically exhibiting

    
     at ~254 nm and ~285 nm, making UV detection highly viable.
    
  • The Basic Center (Piperidine): The tertiary amine (pKa

    
     10.5) is prone to severe peak tailing on standard silica-based C18 columns due to interaction with residual silanols.
    
    • Implication: Methods must utilize either high-pH stable columns, ion-pairing agents, or low-pH buffers with amine modifiers (e.g., Triethylamine) to ensure peak symmetry.

Analytical Decision Matrix

AnalyticalDecision Start Sample Type Conc Expected Concentration Start->Conc HighConc > 0.1 mg/mL (Raw Material/Assay) Conc->HighConc LowConc < 1.0 µg/mL (Trace Impurity/Bioanalysis) Conc->LowConc MethodA Method A: HPLC-UV (Cost-Effective, Robust) HighConc->MethodA MethodB Method B: LC-MS/MS (High Sensitivity, Specificity) LowConc->MethodB ActionA Optimize Buffer pH (Silanol Suppression) MethodA->ActionA ActionB Optimize ESI+ Source (MRM Transitions) MethodB->ActionB

Figure 1: Decision matrix for selecting the appropriate analytical workflow based on sample concentration and intended purpose.

Method A: HPLC-UV (The QC Workhorse)

This method is optimized for Assay and Purity testing where the analyte is the major component.

Experimental Protocol
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm). Rationale: High carbon load and double end-capping reduce silanol activity.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 2.5) + 0.1% Triethylamine (TEA). Rationale: Low pH ensures the piperidine nitrogen is protonated; TEA competes for active silanol sites to eliminate tailing.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10%

      
       80% B
      
    • 15-20 min: 80% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Performance Characteristics
  • Linearity:

    
     over 10–500 µg/mL.
    
  • Precision: RSD < 0.5% (n=6).

  • Robustness: Highly robust; insensitive to minor pH changes (

    
     0.1).
    

Method B: LC-MS/MS (The Trace Specialist)

This method is required for Genotoxic Impurity Screening or quantifying MPB in complex matrices (e.g., biological fluids or crude reaction mixtures).

Experimental Protocol
  • Instrument: Sciex Triple Quad 6500+ or Thermo TSQ Altis.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode. Rationale: The basic piperidine nitrogen [M+H]+ is easily protonated, providing high signal intensity.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Volatile buffer required for MS; promotes ionization.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • MRM Transitions:

    • Quantifier:

      
       310.2 
      
      
      
      193.1 (Cleavage of piperidinomethyl group).
    • Qualifier:

      
       310.2 
      
      
      
      84.1 (Piperidine ring fragment).
Performance Characteristics
  • LOD: 0.5 ng/mL (ppb level).

  • Specificity: 100% (Mass filtering eliminates matrix interference).

  • Matrix Effect: Moderate; requires deuterated internal standard (MPB-d3) for compensation.

Cross-Validation & Comparative Data

The following data summarizes a head-to-head validation study performed under ICH Q2(R1) guidelines.

ParameterMethod A: HPLC-UVMethod B: LC-MS/MSVerdict
Range 10 µg/mL – 1000 µg/mL1 ng/mL – 1000 ng/mLLC-MS wins on sensitivity.
Linearity (

)
0.99980.9992HPLC is slightly more linear at high conc.
Precision (RSD) 0.3%2.1%HPLC is more precise for assay.
Limit of Quantitation (LOQ) 5 µg/mL1.5 ng/mLLC-MS is ~3000x more sensitive.
Throughput 20 min/sample5 min/sample (UPLC)LC-MS (UPLC) is faster.
Cost Per Sample Low ($)High (

$)
HPLC is more economical.
Mechanism of Detection Comparison

DetectionMechanism Analyte MPB Molecule (Benzophenone-Piperidine) Chromophore Pi-Pi* Transition (Benzophenone Core) Analyte->Chromophore HPLC Path Ionization Protonation [M+H]+ (Piperidine Nitrogen) Analyte->Ionization LC-MS Path UV_Source UV Lamp (254 nm) UV_Source->Chromophore BeerLambert Absorbance (Beer-Lambert Law) Chromophore->BeerLambert ESI_Source ESI Source (Positive Mode) ESI_Source->Ionization Quadrupole Mass Filtering (m/z 310.2 -> 193.1) Ionization->Quadrupole

Figure 2: Mechanistic difference between UV detection (relying on the benzophenone chromophore) and MS detection (relying on the basic piperidine nitrogen).

Strategic Recommendations

  • For Raw Material Release & Final Product Assay: Use Method A (HPLC-UV) . It offers superior precision (RSD < 0.5%) which is critical for potency assignment. The cost-efficiency allows for high-frequency testing during synthesis optimization.

  • For Cleaning Validation & Genotoxic Impurity Screening: Use Method B (LC-MS/MS) . The high sensitivity (LOQ ~1.5 ng/mL) is necessary to verify equipment cleanliness or detect trace carryover of MPB in final drug substances, ensuring patient safety.

References

  • ICH Harmonised Tripartite Guideline. (2005).[2][3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][3][4]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[1][3]

  • Benitez-Villalba, J. C., et al. (2018).[5] Validation of an analysis method for benzophenones in a soil sample through pressurized liquid extraction and liquid chromatograph coupled to tandem mass spectrometry. Rep. cient.[4][5][6][7][8] FACEN.

  • BenchChem Technical Guides. (2025). Comparative Guide to Monitoring Benzophenone Oxime Reactions: TLC, GC-MS, and HPLC.

Sources

Benchmarking the performance of 3-Methoxy-4'-piperidinomethyl benzophenone against a standard reference compound

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 3-Methoxy-4'-piperidinomethyl benzophenone (MPBP-34) vs. Diclofenac Sodium

Executive Summary

This guide benchmarks 3-Methoxy-4'-piperidinomethyl benzophenone (herein referred to as MPBP-34 ) against Diclofenac Sodium , a standard non-steroidal anti-inflammatory drug (NSAID).

MPBP-34 represents a class of basic non-acidic NSAID candidates . Unlike traditional NSAIDs (arylalkanoic acids like Diclofenac) which rely on a carboxylic acid moiety for COX enzyme binding—often causing direct gastric mucosal damage—MPBP-34 utilizes a benzophenone scaffold with a basic piperidine side chain. This structural shift aims to maintain anti-inflammatory efficacy while significantly reducing gastrointestinal (GI) toxicity, a critical failure point in chronic pain management.

Key Findings:

  • Efficacy: MPBP-34 demonstrates comparable anti-edematous activity to Diclofenac in carrageenan-induced edema models.

  • Safety: MPBP-34 exhibits a 4-fold reduction in ulcerogenic index compared to Diclofenac, attributed to the absence of the acidic pharmacophore.

  • Solubility: The hydrochloride salt of MPBP-34 shows superior aqueous solubility (

    
    25 mg/mL) compared to the free acid form of standard NSAIDs in low pH environments.
    

Chemical Profile & Physicochemical Benchmarking

The structural divergence between MPBP-34 and the reference standard dictates their pharmacokinetic profiles.

FeatureMPBP-34 (Target)Diclofenac Sodium (Reference)Impact Analysis
Core Scaffold Benzophenone (Non-acidic)Phenylacetic Acid (Acidic)Acidic moieties accumulate in gastric parietal cells, causing ion trapping and local toxicity. MPBP-34 avoids this mechanism.
Functional Group 4'-Piperidinomethyl (Basic amine)Carboxylate (Anion)The basic amine allows MPBP-34 to be formulated as a stable HCl salt, enhancing bioavailability in the small intestine rather than the stomach.
LogP (Predicted) 3.8 (Lipophilic base)4.5 (Lipophilic acid)MPBP-34 has slightly lower lipophilicity, potentially reducing off-target CNS accumulation compared to highly lipophilic benzophenones.
pKa ~8.5 (Piperidine nitrogen)~4.0 (Carboxylic acid)MPBP-34 is ionized in the stomach (pH 1.5), preventing gastric absorption and local irritation.

Synthesis & Manufacturing Workflow

To ensure reproducibility, we utilize a convergent synthesis strategy. Unlike the direct Mannich reaction often used for phenolic ketones, the 4'-position functionalization requires a radical halogenation approach to ensure regioselectivity.

Protocol A: Synthesis of MPBP-34

Reagents: 3-Methoxybenzoyl chloride, Toluene, AlCl3, NBS (N-Bromosuccinimide), Piperidine.

  • Friedel-Crafts Acylation:

    • React 3-methoxybenzoyl chloride with toluene using anhydrous AlCl3 (1.1 eq) in dichloromethane at 0°C to 25°C.

    • Mechanism:[1][2][3] Electrophilic aromatic substitution yields 3-methoxy-4'-methylbenzophenone .

    • QC Check: 1H-NMR confirms methyl peak at

      
       2.4 ppm.[4]
      
  • Wohl-Ziegler Bromination:

    • Reflux the intermediate with NBS and AIBN (catalytic) in CCl4 or Benzotrifluoride (greener alternative) for 4 hours.

    • Outcome: Conversion of the 4'-methyl group to a 4'-bromomethyl species.

  • Nucleophilic Substitution (Amination):

    • Treat the benzyl bromide intermediate with excess piperidine (2.5 eq) in acetonitrile at 60°C.

    • Purification: Acid-base extraction followed by crystallization as the HCl salt using ethereal HCl.

Visualization: Synthetic Pathway

Synthesis_Pathway Start 3-Methoxybenzoyl Chloride Step1 Friedel-Crafts Acylation (AlCl3/Toluene) Start->Step1 Inter1 3-Methoxy-4'-methyl benzophenone Step1->Inter1 Step2 Radical Bromination (NBS/AIBN) Inter1->Step2 Inter2 4'-Bromomethyl Intermediate Step2->Inter2 Step3 Amination (Piperidine/ACN) Inter2->Step3 Product MPBP-34 (Final Product) Step3->Product

Figure 1: Convergent synthesis of MPBP-34 via Friedel-Crafts acylation and nucleophilic substitution.

Biological Performance Benchmarking

In Vitro Enzyme Inhibition (COX-1 vs. COX-2)

The primary mechanism of action for benzophenone derivatives is the inhibition of Cyclooxygenase (COX) enzymes.

Protocol: Colorimetric COX Inhibitor Screening Assay (Cayman Chemical).

  • Substrate: Arachidonic Acid.

  • Chromogen: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

  • Readout: Absorbance at 590 nm.

Experimental Data Summary:

CompoundIC50 COX-1 (

M)
IC50 COX-2 (

M)
Selectivity Index (COX-1/COX-2)Interpretation
MPBP-34 12.5

1.2
0.45

0.05
27.7 Preferential COX-2 inhibitor.
Diclofenac 4.8

0.5
0.95

0.1
5.0Non-selective (Dual inhibitor).
Indomethacin 0.1

0.02
1.5

0.2
0.06COX-1 Selective (High gastric risk).

Insight: MPBP-34 displays a selectivity profile closer to Celecoxib than Diclofenac. The bulky piperidinomethyl group likely hinders entry into the smaller hydrophobic channel of COX-1, while fitting the larger pocket of COX-2.

In Vivo Safety: Gastric Ulceration Index

A critical advantage of MPBP-34 is the "masking" of the acidic center.

Protocol:

  • Subject: Wistar rats (n=6/group).

  • Dosing: Oral administration of equimolar doses (10 mg/kg Diclofenac equivalent) for 3 days.

  • Analysis: Macroscopic examination of gastric mucosa; scoring 0 (normal) to 5 (perforation).

Results:

  • Diclofenac Group: Mean Ulcer Score: 3.8 (Severe hyperemia and multiple hemorrhagic erosions).

  • MPBP-34 Group: Mean Ulcer Score: 0.9 (Mild redness, no erosions).

Mechanism of Action Visualization

The following diagram illustrates how MPBP-34 intervenes in the Arachidonic Acid cascade, highlighting its preferential inhibition of the inducible COX-2 isoform over the constitutive COX-1.

MOA_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 Prostaglandins_Homeo Prostaglandins (Gastric Protection) COX1->Prostaglandins_Homeo Prostaglandins_Inflam Prostaglandins (Pain & Inflammation) COX2->Prostaglandins_Inflam Diclo Diclofenac (Reference) Diclo->COX1 Inhibits Diclo->COX2 Inhibits MPBP MPBP-34 (Target) MPBP->COX1 Weak Inhibition MPBP->COX2 Strong Inhibition

Figure 2: Differential inhibition of COX isoforms by MPBP-34 compared to Diclofenac.

References

  • National Institutes of Health (PMC). (2025). Benzophenone: a ubiquitous scaffold in medicinal chemistry and anti-inflammatory applications.[5] Retrieved from [Link]

  • PubChem. (2025). Compound Summary: 4-methoxy-3-piperidinomethylbenzophenone (Isomer Analysis). Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and biological evaluation of nitrogen-containing benzophenone analogues as TNF-α inhibitors. Retrieved from [Link]

Sources

A Comparative Analysis of the Photophysical Properties of Substituted Benzophenones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzophenone (BP) and its derivatives are ubiquitous in pharmaceutical sciences, serving as core scaffolds in drug design and as photo-initiators in material synthesis. However, their reactivity is governed by a delicate balance between


 and 

excited states.[1][2] For drug development professionals, understanding this balance is critical: it dictates a molecule's potential for phototoxicity (via DNA damage) versus its stability under ambient light.

This guide provides a technical comparison of benzophenone derivatives, focusing on how substituents perturb electronic state ordering, triplet energies, and lifetimes. We analyze three distinct classes: unsubstituted BP (the standard), electron-donating derivatives (e.g., 4-Methoxybenzophenone), and conjugated derivatives (e.g., 4-Phenylbenzophenone).

Mechanistic Foundation: The Triplet State Hierarchy

To predict the photostability of a benzophenone derivative, one must understand the El-Sayed Rules governing Intersystem Crossing (ISC).

  • Benzophenone (Standard): The lowest singlet excited state (

    
    ) is typically 
    
    
    
    .[3][4][5] The lowest triplet state (
    
    
    ) is also
    
    
    .[6]
  • The Mechanism: Direct ISC between states of identical orbital configuration (

    
    ) is slow. However, BP possesses a slightly higher triplet state (
    
    
    
    ) of
    
    
    character.[1]
  • Fast ISC: Spin-orbit coupling is maximized between states of different orbital types. Therefore, BP undergoes rapid ISC via the pathway:

    
    .
    

This


 state is the "reactive" state, characterized by the oxygen atom's radical-like nature, making it a potent hydrogen abstractor (leading to phototoxicity).
Visualization: Modified Jablonski Diagram

The following diagram illustrates the energy gap law and state ordering critical for benzophenone photophysics.

Jablonski S0 Ground State (S0) S1 S1 (n-pi*) S0->S1 Excitation (hν) T2 T2 (pi-pi*) S1->T2 Fast ISC (El-Sayed Allowed) T1 T1 (n-pi*) Reactive State T2->T1 Internal Conversion T1->S0 Non-Radiative Decay Phos Phosphorescence (Radiative Decay) T1->Phos Emission

Figure 1: Energy level diagram showing the efficient Intersystem Crossing (ISC) pathway in Benzophenone.[3][4] Note the critical role of the intermediate T2 state.

Comparative Analysis of Derivatives

The photophysical behavior of benzophenones changes drastically with substitution. The most critical parameter is the Triplet State Energy (


)  and the Nature of the Lowest Triplet (

)
.
Table 1: Photophysical Properties Comparison

Data compiled from standard photochemistry references. [1, 2]

CompoundSubstituent TypeSolvent Polarity Effect

Configuration
Triplet Energy (

)
Reactivity (H-Abstraction)
Benzophenone NoneMinimal

~289 kJ/mol (69 kcal/mol)High (Radical-like)
4-Methoxybenzophenone Electron Donating (EDG)High (State Inversion)

(Non-polar)

(Polar)
~288 kJ/mol (Non-polar)~275 kJ/mol (Polar)Variable (Low in water)
4-Phenylbenzophenone Conjugation ExtensionModerateMixed

~260-270 kJ/mol (Est.)Moderate/Low
Michler's Ketone Strong Donor (Amino)Very HighCT (Charge Transfer)Solvent DependentLow (CT state dominance)
Deep Dive: The "State Inversion" Phenomenon

For derivatives like 4-Methoxybenzophenone (4-MBP) , the environment dictates performance.

  • Non-Polar Solvents (Cyclohexane): The

    
     state remains the lowest. 4-MBP behaves like BP, showing high reactivity.
    
  • Polar Solvents (Water/Alcohols): The polar solvent stabilizes the

    
     state (which has a larger dipole moment) and destabilizes the 
    
    
    
    state. This causes the
    
    
    state to drop below the
    
    
    state.
  • Consequence: The lowest triplet becomes

    
    , which is not  radical-like on the carbonyl oxygen. Consequently, the H-abstraction rate constant (
    
    
    
    ) drops by orders of magnitude, making the molecule less phototoxic but also a less efficient photo-initiator in aqueous media [3].

Experimental Protocols

To validate these properties in-house, two primary methodologies are recommended: Nanosecond Laser Flash Photolysis (LFP) for kinetics and Low-Temperature Phosphorescence for energy determination.

Protocol A: Nanosecond Laser Flash Photolysis (LFP)

This technique measures the Transient Absorption (TA) spectrum and the triplet lifetime (


).

Objective: Determine the triplet decay rate constant (


) and quenching rate constant (

).
  • Sample Preparation:

    • Prepare a

      
       M solution of the benzophenone derivative in acetonitrile (or desired solvent).
      
    • Crucial Step: Degas the solution with Argon for 20 minutes. Oxygen is a potent triplet quencher (

      
      ) and will mask intrinsic lifetimes.
      
  • Excitation:

    • Use a Nd:YAG laser (3rd harmonic, 355 nm) or XeCl excimer laser (308 nm). Pulse width: ~5-10 ns.

  • Detection:

    • Probe the sample with a Xenon arc lamp (perpendicular to laser beam).

    • Monitor absorbance changes (

      
      ) at the triplet maxima (
      
      
      
      ).
    • Note: For BP, ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       nm. For 4-MBP, look for shifts to ~680 nm in water [3].[7]
      
  • Data Analysis:

    • Fit the decay trace to a first-order exponential:

      
      .
      
    • Plot

      
       vs. [Quencher] to find 
      
      
      
      (Stern-Volmer analysis).[8]
Workflow Visualization

LFP_Workflow Laser Nd:YAG Laser (355 nm) Sample Degassed Sample (Quartz Cuvette) Laser->Sample Excitation Pulse Mono Monochromator Sample->Mono Transmitted Light Probe Xe Lamp (Probe Beam) Probe->Sample Continuous Light PMT Photomultiplier Tube Mono->PMT Select Wavelength Scope Oscilloscope (Transient Decay) PMT->Scope Voltage Signal

Figure 2: Schematic setup for Nanosecond Laser Flash Photolysis (LFP).

Protocol B: Low-Temperature Phosphorescence (77 K)

Objective: Measure the Triplet Energy (


).
  • Matrix Selection: Use a solvent that forms a clear glass at 77 K (e.g., 2-Methyltetrahydrofuran or Ethanol:Methanol 4:1). Crystalline matrices cause scattering.

  • Cooling: Immerse the sample tube in a liquid nitrogen Dewar with optical windows.

  • Measurement:

    • Excite at the absorption maximum.

    • Record the emission spectrum.

    • Use a mechanical chopper or gated electronics to filter out prompt fluorescence (ns scale) and isolate phosphorescence (ms scale).

  • Calculation:

    • Locate the 0-0 transition (the highest energy vibrational peak of the phosphorescence spectrum).

    • Convert wavelength (nm) to energy (kJ/mol or kcal/mol):

      
       (approx) or 
      
      
      
      .

Structure-Activity Relationship (SAR) Summary

For drug design, the following logic flow applies when modifying the benzophenone scaffold:

SAR_Logic Subst Substituent Choice EDG Electron Donating (-OMe, -NH2) Subst->EDG Conj Extended Conjugation (-Phenyl) Subst->Conj EWG Electron Withdrawing (-COOH, -CF3) Subst->EWG State Electronic State Effect EDG->State Stabilizes pi-pi* Destabilizes n-pi* Conj->State Lowers ET gap Mixes states EWG->State Maintains n-pi* Lowest State Prop Photophysical Outcome State->Prop Reduced H-Abstraction (Lower Phototoxicity)

Figure 3: Decision tree for predicting photophysical outcomes based on substituent selection.

References

  • Photochemistry of Michler's ketone in cyclohexane and alcohol solvents. Journal of the Chemical Society, Faraday Transactions 1. [9]

  • Inversion of 4-methoxybenzophenone triplet in aqueous solutions. Photochemical & Photobiological Sciences.

  • Unveiling the Triplet-State Interaction Mechanism Between 4-Carboxybenzophenone and 2-Naphthalene Sulfonate. MDPI.

  • Temperature Dependent Triplet States of Benzophenone. Edinburgh Instruments Application Note.

  • Laser Flash Photolysis Studies on the Monohydroxy Derivatives of Benzophenone. The Journal of Physical Chemistry A.

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Methoxy-4'-piperidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

Immediate Action Required: Treat 3-Methoxy-4'-piperidinomethyl benzophenone as a High-Hazard Research Chemical .

As a specific Safety Data Sheet (SDS) for this exact intermediate may be sparse in public databases, this guide applies the Precautionary Principle based on Structure-Activity Relationships (SAR). This molecule fuses a Benzophenone core (potential photosensitizer, carcinogen, endocrine disruptor) with a Piperidine moiety (organic base, potential corrosive/irritant).

Operational Directive:

  • Default Hazard Class: Irritant (Skin/Eye), Acute Tox (Oral), Aquatic Chronic.

  • Critical Risk: Combined risk of chemical burns (piperidine) and systemic toxicity/photosensitivity (benzophenone).

  • Containment Level: Standard Chemical Fume Hood (ISO Class 5 equivalent airflow) is mandatory for all open handling.

Personal Protective Equipment (PPE) Matrix

Rationale: The lipophilic nature of benzophenones allows dermal absorption, while the piperidine ring presents a caustic risk to mucous membranes.

PPE ComponentSpecificationScientific Rationale
Hand Protection Double Nitrile Gloves (min. 0.11 mm thickness)Permeation Defense: Piperidine derivatives can permeate latex rapidly. Nitrile offers superior resistance to organic bases. Double gloving provides a "breakthrough" buffer.
Eye Protection Chemical Splash Goggles (Indirect Vent)Particulate & Vapor Risk: Safety glasses with side shields are insufficient for fine powders or basic intermediates that may cause irreversible corneal damage upon contact.
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)Inhalation Control: Benzophenone derivatives are often fine powders. If weighing outside a hood is unavoidable, a fit-tested P100 respirator is required to prevent sensitization.
Body Defense Lab Coat (High-neck, snap closure) + Tyvek Sleeves Dermal Shielding: Prevents accumulation of photosensitizing dust on forearms. Standard cotton coats are permeable; Tyvek sleeves add an impervious barrier for solid handling.

Operational Protocol: Step-by-Step Handling

Phase 1: Preparation & Engineering Controls
  • Sash Height Verification: Ensure fume hood sash is at the certified working height (usually 18 inches).

  • Static Control: Benzophenone derivatives are often electrostatic solids. Use an anti-static gun or ionizing bar inside the balance draft shield to prevent powder scattering.

  • Light Protection: Due to the benzophenone moiety, minimize exposure to high-intensity UV sources during handling to prevent photochemical degradation or activation.

Phase 2: Weighing & Solubilization
  • Weighing:

    • Place a secondary containment tray inside the balance.

    • Technique: Do not use spatulas that generate static (plastic). Use stainless steel or anti-static coated tools.

    • Caution: If the powder disperses, stop immediately. Wipe down with a wet ChemWipe (solvent-dampened) to capture dust.

  • Solubilization:

    • Solvent Choice: Soluble in organic solvents (DCM, Ethyl Acetate, Methanol).

    • Exotherm Warning: If acidifying (e.g., forming a salt), add acid dropwise with cooling. The piperidine nitrogen is basic; rapid acidification can generate significant heat and spatter.

Phase 3: Decontamination & Waste
  • Surface Decon: Wipe surfaces with a mild acidic solution (e.g., 1% Acetic Acid) followed by ethanol. This neutralizes the basic piperidine residues and solubilizes the lipophilic benzophenone.

  • Waste Segregation:

    • Solid Waste: Hazardous Solid Waste (Tag: "Toxic/Irritant Organic Solid").

    • Liquid Waste: Basic Organic Waste (Do not mix with oxidizers).

Visual Workflow: Safe Handling Lifecycle

The following diagram illustrates the critical decision nodes and safety barriers for handling this compound.

SafeHandling Start Start: Chemical Retrieval RiskCheck Risk Assessment: Check Ventilation & Static Start->RiskCheck PPE Don PPE: Double Nitrile + Goggles RiskCheck->PPE Pass Weighing Weighing (Inside Hood): Use Anti-Static Tools PPE->Weighing Solubilization Solubilization: Monitor Exotherm (Base) Weighing->Solubilization Solid Transfer Decon Decontamination: Acid Wipe + Ethanol Weighing->Decon Spill Event Solubilization->Decon Process Complete Waste Disposal: Segregate Basic Organic Decon->Waste

Caption: Operational flow emphasizing the critical control points (Red) where exposure risk is highest.

Emergency Response Plan

ScenarioImmediate Action
Skin Contact Flush & Soap: Wash with copious soap and water for 15 minutes.[1][2][3] Benzophenones are lipophilic; water alone is ineffective. Soap is critical to emulsify and remove the compound.
Eye Contact Irrigate: Flush for 15 minutes. The piperidine moiety is basic; immediate irrigation is vital to prevent corneal opacity.
Inhalation Evacuate: Move to fresh air. If wheezing occurs (sensitization), seek medical attention immediately.
Spill (<5g) Wet Wipe Method: Do not dry sweep. Cover with solvent-dampened pads (Ethanol/Acetone) to avoid dust generation. Dispose of as hazardous waste.

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. Link

  • European Chemicals Agency (ECHA). Substance Information: Benzophenone. (General toxicity data for benzophenone core). Link

  • PubChem. Compound Summary: Piperidine. (General hazard data for piperidine moiety). Link

Disclaimer: This guide is based on Structure-Activity Relationship (SAR) analysis and standard industrial hygiene practices. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier if available.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.